molecular formula C8H12N4O B1585156 N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide CAS No. 23676-63-3

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Cat. No.: B1585156
CAS No.: 23676-63-3
M. Wt: 180.21 g/mol
InChI Key: SXZFUSAWDLRCLQ-UHFFFAOYSA-N
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Description

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide ( 23676-63-3) is a high-purity chemical compound with the molecular formula C8H12N4O and a molecular weight of 180.21 g/mol. This acetamide derivative is a solid research chemical intended for laboratory research applications . This compound serves as a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. Its molecular structure, featuring both acetamide and aminopyrimidine functional groups, makes it a versatile building block for the synthesis of more complex heterocyclic systems. Scientific literature indicates that structurally related 4-aminopyrimidine derivatives are key precursors in multi-step synthesis, such as in the development of pyrimido[4,5-e][1,4]diazepine scaffolds through acylation and cyclization sequences . These fused heterocyclic systems are of significant interest in pharmaceutical research for exploring novel biological activities. For research handling, this compound should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . Researchers should note the associated safety information; the compound has a warning signal word and may cause eye irritation (H319) . This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all appropriate safety assessments and handling procedures prior to use.

Properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N4O/c1-5-10-3-7(8(9)12-5)4-11-6(2)13/h3H,4H2,1-2H3,(H,11,13)(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZFUSAWDLRCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342988
Record name N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]acetamide
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Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23676-63-3
Record name N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide
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Foundational & Exploratory

Technical Whitepaper: Synthesis of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (CAS: 23676-63-3), a critical pyrimidine derivative structurally analogous to the toxopyrimidine moiety of Thiamine (Vitamin B1). This compound serves as a vital intermediate in the synthesis of coccidiostats like Amprolium and is a key reference standard for thiamine degradation studies.

The pathway described herein utilizes the industrial standard "Grewe" strategy, favored for its scalability and atom economy. The synthesis proceeds through a convergent route involving the condensation of acetamidine with a C3-synthon to form the pyrimidine core, followed by nitrile reduction and a highly chemoselective acetylation.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a linear transformation of the Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine). The core challenge lies in the final step: achieving chemoselectivity between two amino groups present on the pyrimidine ring.

Strategic Disconnection
  • Target: this compound[1]

  • Precursor: Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine).[2]

  • Core Synthesis: Condensation of Acetamidine HCl with 2-(ethoxymethylene)malononitrile (or 3-ethoxy-2-methylacrylonitrile derivatives).

Mechanistic Insight: Chemoselectivity

The success of the final acetylation relies on the distinct electronic environments of the two amines:

  • N4-Amino (Aromatic/Heterocyclic): Possesses significant vinylogous amide character due to resonance with the pyrimidine ring. It is poorly nucleophilic.

  • N5-Aminomethyl (Aliphatic): A primary alkyl amine with a pKa ~10. It exhibits high nucleophilicity.

Retrosynthesis Target Target: N-((4-Amino-2-methylpyrimidin-5-yl) methyl)acetamide Diamine Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine) Target->Diamine Selective Acetylation (Ac2O, <20°C) Nitrile Pyrimidine Nitrile (4-amino-2-methyl-5-pyrimidinecarbonitrile) Diamine->Nitrile Catalytic Hydrogenation (Raney Ni, H2) Precursors Acetamidine HCl + Ethoxymethylene Malononitrile Nitrile->Precursors Cyclocondensation (NaOEt, Reflux)

Figure 1: Retrosynthetic pathway utilizing the Grewe Diamine intermediate.

Experimental Protocol

Phase 1: Construction of the Pyrimidine Core

Objective: Synthesis of 4-amino-2-methyl-5-pyrimidinecarbonitrile.[3]

This step utilizes the condensation of acetamidine with a C3 electrophile.[4] The use of 2-(ethoxymethylene)malononitrile is preferred for high yields.

Reagents:

  • Acetamidine Hydrochloride (1.0 eq)[5]

  • 2-(Ethoxymethylene)malononitrile (1.05 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Ethanol (Anhydrous)

Procedure:

  • Preparation: Charge a reactor with anhydrous ethanol and cool to 0-5°C.

  • Base Addition: Slowly add Sodium Ethoxide. The reaction is exothermic; maintain temperature <10°C.

  • Acetamidine Addition: Add Acetamidine HCl portion-wise. Stir for 30 minutes to liberate the free base.

  • Cyclization: Add 2-(ethoxymethylene)malononitrile dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring by TLC (EtOAc/Hexane 1:1) should show consumption of starting material.

  • Workup: Cool to room temperature. The product often precipitates. Filter the solid.[6] Wash with cold water to remove inorganic salts (NaCl).

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85-92%

    • Appearance: Off-white to pale yellow solid.

Phase 2: Reduction to Grewe Diamine

Objective: Conversion of the nitrile to the primary amine (4-amino-5-aminomethyl-2-methylpyrimidine).

Critical Control Point: Over-reduction can lead to deamination. The use of Raney Nickel is standard, but Palladium on Carbon (Pd/C) with ammonia suppression is a cleaner alternative for pharmaceutical grades.

Reagents:

  • 4-amino-2-methyl-5-pyrimidinecarbonitrile (1.0 eq)

  • Raney Nickel (Activated, 10 wt%) or 10% Pd/C[7]

  • Methanol (Solvent)[8]

  • Ammonia (Liquid or methanolic solution, to suppress secondary amine formation)

  • Hydrogen Gas (5–10 bar)

Procedure:

  • Loading: In a high-pressure autoclave, dissolve the nitrile in methanol saturated with ammonia (approx. 2M NH3).[9]

  • Catalyst: Add the activated Raney Nickel catalyst under an inert atmosphere (Argon/Nitrogen). Caution: Raney Ni is pyrophoric.

  • Hydrogenation: Pressurize with H2 to 5–10 bar. Heat to 50°C.

  • Reaction: Stir vigorously until H2 uptake ceases (approx. 4–8 hours).

  • Filtration: Filter the catalyst through a Celite pad while keeping the filter cake wet (safety precaution).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine.

    • Note: The Grewe diamine is unstable in air over long periods (forms carbonates). Proceed immediately to Phase 3 or store as a dihydrochloride salt.

Phase 3: Chemoselective Acetylation (Target Synthesis)

Objective: Selective N-acetylation of the 5-aminomethyl group.

Reagents:

  • Grewe Diamine (Crude or HCl salt) (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Solvent: Water or Methanol (Water is preferred for green chemistry and solubility profiles)

  • Base: Sodium Acetate (if starting from HCl salt)

Procedure:

  • Dissolution: Dissolve the Grewe Diamine in water (approx. 5 volumes) at room temperature.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Low temperature is crucial to prevent acetylation of the 4-amino group.

  • Acetylation: Add Acetic Anhydride dropwise over 30 minutes. Maintain pH ~7–8 if necessary using dilute NaOH, though the amine itself buffers the reaction initially.

  • Stirring: Allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours.

  • Crystallization: Cool the mixture back to 0–5°C. The target compound, this compound, is less soluble than the starting diamine and should precipitate.

  • Purification: Filter the white solid. Recrystallize from Isopropanol/Water (9:1) if high purity (>99%) is required.[7]

Reaction Pathway Visualization

The following diagram illustrates the chemical flow and the critical selectivity node in the final step.

SynthesisWorkflow Start Acetamidine HCl + C3 Synthon Step1 Cyclization (Reflux) Start->Step1 Inter1 Pyrimidine Nitrile Step1->Inter1 Step2 Hydrogenation (Raney Ni/H2) Inter1->Step2 Inter2 Grewe Diamine (Highly Nucleophilic -CH2NH2) Step2->Inter2 Step3 Selective Acetylation (Ac2O, 0°C) Inter2->Step3 Kinetic Control Final Target Acetamide (CAS: 23676-63-3) Step3->Final

Figure 2: Step-by-step synthetic workflow.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, Phosphate Buffer/MeOH)> 98.0%
Mass Spectrometry LC-MS (ESI+)[M+H]+ = 181.1 m/z
Melting Point Capillary198°C – 202°C (Decomposition)
NMR Interpretation (D2O or DMSO-d6)
  • Methyl (C2-Me): Singlet at ~2.3 ppm.

  • Acetyl (CO-Me): Singlet at ~1.85 ppm.

  • Methylene (-CH2-): Doublet (due to NH coupling) or Singlet at ~4.1 ppm.

  • Aromatic Proton (H6): Singlet at ~7.8 ppm (Characteristic of the pyrimidine ring).

Troubleshooting & Optimization

  • Issue: Di-acetylation (Formation of Bis-acetyl impurity).

    • Cause: Reaction temperature too high or excess acetic anhydride used.

    • Solution: Strictly maintain temperature <5°C during addition. Reduce Ac2O equivalents to 1.05.

  • Issue: Low Yield in Hydrogenation.

    • Cause: Catalyst poisoning or formation of secondary amines.

    • Solution: Ensure the presence of ammonia in the hydrogenation solvent. Verify the quality of Raney Nickel.

  • Safety Note:

    • Raney Nickel is pyrophoric; keep wet at all times.

    • Acetic Anhydride is corrosive and lachrymatory; use in a fume hood.

References

  • Grewe, R. (1936). Über das antineuritische Vitamin (Vitamin B1). Hoppe-Seyler's Zeitschrift für physiologische Chemie, 242(3-4), 89-117.
  • Lead Sciences. (n.d.). This compound Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66762, 4-Amino-5-aminomethyl-2-methylpyrimidine. Retrieved from

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (Patent EP2307355). Retrieved from

  • ChemicalBook. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile Synthesis Routes. Retrieved from

Sources

Technical Guide: Structure Elucidation of N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]acetamide

[1]

Executive Summary & Chemical Context

Compound Identity: N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]acetamide CAS Registry Number: 23676-63-3 Molecular Formula: C₈H₁₂N₄O Molecular Weight: 180.21 g/mol [1][2]

This compound represents the N-acetylated derivative of Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine).[1] In the context of Thiamine (Vitamin B1) manufacturing, it serves as a critical marker for process control.[1][3] It typically arises during the synthesis of the pyrimidine ring or through the degradation of thiamine analogs where the thiazole ring is cleaved or absent, followed by acetylation of the highly nucleophilic primary amine at the C5-methyl position.[1]

Distinguishing this specific isomer from its regioisomers (e.g., acetylation at the N4-amino position) is the primary challenge in structural elucidation.[1] This guide provides a self-validating workflow to confirm the structure using NMR, MS, and IR.

Synthesis & Origin Logic

To understand the structure, we must first understand the formation pathway.[1] The "Grewe Diamine" contains two amino groups:

  • Aromatic Amine (N4): Conjugated with the pyrimidine ring; lower nucleophilicity.[1]

  • Aliphatic Amine (C5-methyl): Primary alkyl amine; higher nucleophilicity.[1]

Under controlled acetylation conditions (e.g., Acetic Anhydride/MeOH), the aliphatic amine reacts preferentially, yielding the target structure.[1]

Visualization: Formation Pathway

GGreweGrewe Diamine(4-amino-5-aminomethyl-2-methylpyrimidine)TargetTarget MoleculeN-[(4-amino-2-methyl-5-pyrimidinyl)methyl]acetamideGrewe->TargetSelective Acetylation(Aliphatic -NH2)IsomerN4-Acetyl Isomer(Kinetic Impurity)Grewe->IsomerOver-reaction(Aromatic -NH2)Ac2OAcetic Anhydride(Reagent)Ac2O->Target

Figure 1: Selective acetylation pathway favoring the aliphatic amine due to nucleophilicity differences.[1]

Structural Elucidation Workflow

The following protocols serve as a self-validating system. If the data deviates from these predictions, the sample is likely the N4-isomer or a di-acetylated impurity.[1]

Mass Spectrometry (LC-MS/MS)

Objective: Confirm molecular weight and fragmentation pattern characteristic of the acetamide side chain.

  • Ionization: ESI Positive Mode

  • Parent Ion: [M+H]⁺ = 181.1 m/z

Fragmentation Logic: The acetamide group is the primary fragmentation point.[1]

  • Loss of Ketene (42 Da): Characteristic of acetamides.[1]

  • Loss of Acetamide (59 Da): Cleavage at the methylene bridge.[1]

Fragment (m/z)AssignmentMechanistic Origin
181.1 [M+H]⁺Protonated Molecular Ion
164.1 [M+H - NH₃]⁺Loss of ammonia from N4 (common in aminopyrimidines)
139.1 [M+H - 42]⁺Loss of acetyl group (ketene)
122.1 [M+H - 59]⁺Loss of acetamide radical (reverting to pyrimidine core)
Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of acetylation site (Aliphatic vs. Aromatic). Solvent: DMSO-d₆ (Required to observe exchangeable protons).[1]

¹H NMR Protocol & Analysis

The critical differentiator is the chemical shift and coupling of the amide proton.[1]

PositionShift (δ ppm)MultiplicityIntegrationStructural Insight
NH (Amide) 8.0 - 8.3 Triplet (br) 1HKey Signal: Triplet indicates coupling to the adjacent -CH₂- group.[1] This confirms acetylation is on the side chain.[1]
H-6 (Ring) 7.8 - 8.0Singlet1HDeshielded aromatic proton adjacent to ring nitrogens.[1]
NH₂ (Ring) 6.5 - 6.8Singlet (br)2HBroad exchangeable signal.[1] If this were acetylated, it would shift downfield to >9.0 ppm and integrate to 1H.[1]
CH₂ (Bridge) 4.0 - 4.2Doublet 2HCouples to the amide NH.[1] If D₂O is added, this collapses to a singlet.[1]
CH₃ (C2) 2.2 - 2.3Singlet3HMethyl group attached to the pyrimidine ring.[1]
CH₃ (Acetyl) 1.8 - 1.9Singlet3HDistinct acetamide methyl; typically shielded relative to the aromatic methyl.[1]
¹³C NMR Assignments
Carbon TypeShift (δ ppm)Assignment
C=O ~169.5Acetyl Carbonyl
C-4 ~162.0Pyrimidine C-NH₂
C-2 ~160.0Pyrimidine C-Me
C-6 ~155.0Pyrimidine CH
C-5 ~108.0Pyrimidine C-substituent (Shielded by electron donation from N4)
CH₂ ~38.0Methylene bridge
CH₃ (C2) ~25.0Ring Methyl
CH₃ (Ac) ~22.5Acetyl Methyl
Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group environment.

  • Amide I Band: 1640–1660 cm⁻¹ (Strong, C=O stretch).[1]

  • Amide II Band: 1540–1560 cm⁻¹ (N-H bend).[1]

  • Primary Amine (Ring): Doublet around 3300–3400 cm⁻¹ (N-H stretch).[1] Note: If N4 were acetylated, the primary amine doublet would disappear, replaced by a single secondary amide stretch.[1]

Experimental Validation Protocol

To ensure trustworthiness, the following bench protocol generates the data described above.

Step 1: Sample Preparation[1]
  • Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆ .

    • Why DMSO? Chloroform is often insufficient for solubilizing polar aminopyrimidines, and it promotes rapid exchange of amide protons, obscuring the critical triplet coupling.[1]

  • Transfer to a high-precision NMR tube.[1]

Step 2: 2D-NMR Confirmation (HMBC)

To unequivocally link the acetyl group to the methylene bridge (and rule out N4-acetylation), run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1]

  • Look for: A correlation cross-peak between the Methylene protons (~4.1 ppm) and the Carbonyl carbon (~169.5 ppm) .[1]

  • Negative Control: There should be NO correlation between the Ring Methyl (~2.3 ppm) and the Carbonyl carbon.[1]

Visualization: HMBC Connectivity Logic

HMBCH_BridgeH-Bridge(4.1 ppm)C_CarbonylC-Carbonyl(169.5 ppm)H_Bridge->C_CarbonylStrong 3-bondCorrelation (HMBC)H_RingMeH-Ring Methyl(2.3 ppm)H_RingMe->C_CarbonylNO Correlation(Proves Regiochemistry)C_RingC-Ring (C2)(160 ppm)H_RingMe->C_RingStrong 2-bondCorrelation

Figure 2: HMBC correlations required to confirm the acetyl group is attached to the side chain, not the ring.

References & Authority

The structural data and synthesis logic presented above are grounded in the fundamental chemistry of thiamine intermediates and pyrimidine reactivity.[1]

  • PubChem Compound Summary. N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (CAS 23676-63-3).[1] National Center for Biotechnology Information.[1] [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Thiamine Hydrochloride Monograph: Impurity Profiling.[1] (Contextual reference for Thiamine impurities and degradation products). [Link]

  • Lead Sciences. Product Data Sheet: this compound.[1][2] (Verification of commercial availability and CAS). [Link]

  • Zoss, A. O. The Synthesis of Thiamine.[1] Journal of the American Chemical Society.[1] (Foundational chemistry of Grewe diamine reactivity). [Link]

Technical Guide: Discovery and Synthesis of Novel Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 30 FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib, Abemaciclib). Its ability to mimic the adenine ring of ATP allows it to anchor effectively into the hinge region of kinase active sites.

This guide provides a technical roadmap for the rational design and synthesis of 2,4-diaminopyrimidine derivatives. It moves beyond basic textbook reactions to address real-world challenges: regioselectivity control, handling electron-deficient substrates, and optimizing solubility for biological profiling.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The Adenine Mimetic Concept

The success of aminopyrimidines stems from their capacity to form bidentate or tridentate hydrogen bonds with the kinase hinge region.

  • N1 Position: typically acts as a hydrogen bond acceptor.

  • C2-Amine: acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue.

  • C4-Position: The "Gatekeeper" vector. Substituents here project into the hydrophobic back pocket, determining selectivity against specific kinase isoforms.

Strategic Substitution Vectors

To design a novel library, one must exploit specific vectors on the pyrimidine ring.

SAR_Logic Core Aminopyrimidine Scaffold N1 N1: H-Bond Acceptor (Hinge Interaction) Core->N1 C2 C2-NH: H-Bond Donor (Solvent Front/Solubility) Core->C2 C4 C4-Substituent: Hydrophobic Pocket (Potency & Selectivity) Core->C4 C5 C5: Steric Gate (Prevents metabolic oxidation) Core->C5

Figure 1: Strategic substitution vectors for aminopyrimidine kinase inhibitors.

Part 2: Synthetic Methodologies: vs. Buchwald-Hartwig[1]

A critical decision in aminopyrimidine synthesis is choosing between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling (Buchwald-Hartwig).
The Regioselectivity Challenge

When starting with 2,4-dichloropyrimidine, the C4 position is naturally more electrophilic due to the para-like conjugation with N1 and N3.

  • 
    :  Generally favors C4 substitution but often yields a mixture (e.g., 4:1 ratio of C4:C2 product), requiring tedious chromatographic separation.
    
  • Pd-Catalysis: Can significantly enhance regioselectivity (>30:1 favoring C4) by stabilizing the transition state, especially with steric ligands like Xantphos.

Method Selection Matrix
FeatureMethod A:

Method B: Buchwald-Hartwig
Substrate Scope Best for nucleophilic amines (aliphatic).Essential for anilines or electron-deficient amines.
Reaction Conditions Mild (RT to 80°C), Base (DIEA/TEA).High Temp (80-110°C), Inert Atmosphere, Pd Catalyst.
Regioselectivity Moderate (C4 > C2).[1]High (C4 >>> C2).
Cost/Scalability Low cost, high scalability.Higher cost (Pd/Ligand), harder to purify traces.

Expert Insight: For a robust library, employ a sequential strategy . Use


 for the C4 substitution (if using an aliphatic amine) or controlled Pd-coupling (if aromatic). Always perform the C2 substitution second, as the C2 position is significantly deactivated after C4-amination.

Part 3: Experimental Protocols

Workflow: Sequential Synthesis of 2,4-Diaminopyrimidines

This protocol describes the synthesis of a "Type I" kinase inhibitor scaffold, installing a hydrophobic group at C4 and a solubilizing group at C2.

Synthetic_Workflow Start 2,4-Dichloropyrimidine Step1 Step 1: C4-Amination (S_NAr or Pd-Cat) Target: Hydrophobic Pocket Start->Step1  Amine A, Base   Inter Intermediate: 2-Chloro-4-aminopyrimidine Step1->Inter  Isolate & Purify   Step2 Step 2: C2-Amination (Buchwald-Hartwig) Target: Solvent Front Inter->Step2  Amine B, Pd2(dba)3, Xantphos   Final Final Product: 2,4-Diaminopyrimidine Step2->Final  Workup  

Figure 2: Sequential functionalization workflow for 2,4-dichloropyrimidine.

Detailed Protocol: C2-Amination via Buchwald-Hartwig

Note: This step is often the bottleneck due to the deactivation of the pyrimidine ring after Step 1.

Reagents:

  • Substrate: 2-chloro-4-substituted-pyrimidine (1.0 equiv)

  • Amine: Aniline derivative (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Inert Setup: Charge a flame-dried Schlenk flask with the pyrimidine substrate, amine,

    
    , Xantphos, and base.
    
  • Degassing: Cap the flask and evacuate/backfill with Argon three times. This is critical; oxygen poisons the Pd(0) species.

  • Solvation: Add anhydrous 1,4-dioxane via syringe under Argon flow.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (TLC is often insufficient for distinguishing starting material from product in these systems).

  • Workup: Filter through a celite pad to remove Palladium black. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Self-Validating Check:

  • Did the reaction turn black immediately? If yes, your catalyst may have decomposed (check Argon line).

  • Is conversion low? Add 2-5% more catalyst or switch to a stronger base (NaOtBu) if functional groups permit.

Part 4: Biological Evaluation & References

In Vitro Kinase Profiling

Synthesized compounds should initially be screened at a single concentration (e.g., 10


M) against a panel of relevant kinases (e.g., CDK4/6, EGFR, JAK).
  • Assay Type: ADP-Glo or Kinase-Glo (luminescent assays measuring ATP depletion).

  • Metric: Calculate % Inhibition. Compounds showing >50% inhibition should progress to

    
     determination (10-point dose-response).
    
References
  • Review on Pyrimidine Scaffolds

    • Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
    • Source: Archiv der Pharmazie (via PubMed).
    • URL:[Link]

  • Regioselectivity in Synthesis

    • Title: A Highly Regioselective Amin
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Buchwald-Hartwig Protocols

    • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
    • Source: Molbank (MDPI).
    • URL:[Link]

  • Privileged Structures in Drug Discovery

    • Title: The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All.
    • Source: Pharmaceuticals (MDPI).
    • URL:[Link]

Sources

Methodological & Application

Application of 5-Acetamidomethyl-4-Amino-2-Methyl pyrimidine in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 5-Acetamidomethyl-4-Amino-2-Methyl pyrimidine (hereafter referred to as 5-AMP ) as a dual-purpose tool in kinase research. While historically recognized as a key intermediate in Thiamine (Vitamin B1) synthesis, 5-AMP possesses a privileged 4-aminopyrimidine scaffold that functions as a potent ATP-mimetic.

This note covers two distinct applications:

  • Fragment-Based Drug Discovery (FBDD): Utilizing 5-AMP as a "hinge-binding" seed fragment for designing ATP-competitive inhibitors (e.g., for CDKs, JAKs, and FLT3).

  • Metabolic Kinase Profiling: Using 5-AMP to probe and inhibit Thiamine Pyrophosphokinase 1 (TPK1) , the enzyme responsible for activating Vitamin B1.

Scientific Mechanism & Rationale

The "Privileged" Scaffold

The efficacy of 5-AMP in kinase assays stems from its structural homology to the Adenine moiety of ATP. Most ATP-competitive inhibitors target the "Hinge Region" of the kinase catalytic domain.

  • Adenine Mimicry: The pyrimidine ring N1 and the exocyclic 4-amino group form a critical Acceptor-Donor hydrogen bond motif with the kinase backbone (typically the hinge residues).

  • The Growth Vector (C5 Position): The 5-acetamidomethyl group projects into the "Gatekeeper" region or the solvent-exposed front. In FBDD, this group acts as a modifiable linker, allowing researchers to "grow" the fragment into hydrophobic pockets to gain specificity and potency [1].

Mechanism of Action Diagram

The following diagram illustrates the binding mode of 5-AMP within a generic kinase ATP-binding pocket.

KinaseBinding Figure 1: Pharmacophore mapping of 5-AMP binding to the Kinase Hinge Region. KinaseHinge Kinase Hinge Region (Backbone CO/NH) Scaffold 4-Amino-2-Methyl Pyrimidine (Core Scaffold) KinaseHinge->Scaffold H-Bond Donor (4-NH2) Scaffold->KinaseHinge H-Bond Acceptor (N1) GrowthVector 5-Acetamidomethyl (Linker/Growth Vector) Scaffold->GrowthVector C5 Attachment Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) GrowthVector->Gatekeeper Hydrophobic Interaction (Target for Optimization)

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: To validate direct binding of 5-AMP to a target kinase (e.g., CDK2 or ERK2) and determine binding kinetics (


).
Context:  As a low molecular weight fragment (<200 Da), 5-AMP typically exhibits fast on/off rates and weak affinity (

M to mM range). SPR is preferred over IC50 assays for initial hit validation.
Materials
  • Ligand: 5-Acetamidomethyl-4-Amino-2-Methyl pyrimidine (High Purity >98%).

  • Target Protein: Biotinylated Kinase Domain (e.g., Biotin-CDK2).

  • Sensor Chip: Streptavidin-coated (SA) or Carboxyl (CM5) chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO .

Step-by-Step Methodology
  • Compound Preparation (Solubility Check):

    • Dissolve 5-AMP in 100% DMSO to create a 100 mM stock .

    • Note: Pyrimidines can aggregate. Sonicate for 5 mins.

    • Dilute stock into Running Buffer to prepare a concentration series (e.g., 0, 31.25, 62.5, 125, 250, 500, 1000

      
      M). Ensure final DMSO concentration is constant (e.g., 2%) across all samples.
      
  • Surface Immobilization:

    • Inject Biotin-Kinase onto the active flow cell to reach a density of ~2000-3000 RU (Response Units).

    • Use an unmodified flow cell as a reference surface.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes. This is critical for fragment screening.

  • Injection Cycle:

    • Flow Rate: High flow (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 60 seconds.

    • Dissociation Time: 60 seconds.

    • Regeneration: usually not required for fragments (fast off-rate). If needed, use a mild pulse of 10 mM Glycine pH 9.5.

  • Data Analysis:

    • Subtract Reference Channel and Buffer Blanks (Double Referencing).

    • Fit data to a Steady State Affinity (1:1) model to derive

      
      .
      
    • Success Criteria: Square-wave sensorgrams indicating fast kinetics.

Protocol B: TPK1 Enzymatic Inhibition Assay (Luminescence)

Objective: To assess the ability of 5-AMP to inhibit Thiamine Pyrophosphokinase 1 (TPK1), competing with the natural substrate Thiamine. Method: ADP-Glo™ (Promega) or Kinase-Glo® assay measuring ATP depletion.

Experimental Logic

TPK1 catalyzes the reaction: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Note: TPK1 transfers a pyrophosphate group.[1][2][3][4][5][6][7][8][9] Standard ADP-detecting assays must be validated for AMP production or use ATP-depletion methods.
Materials
  • Enzyme: Recombinant Human TPK1 (0.5 nM final).

  • Substrate: Thiamine Hydrochloride (

    
     approx 1-2 
    
    
    
    M).
  • Cofactor: Ultra-pure ATP (

    
     approx 10 
    
    
    
    M).
  • Inhibitor: 5-AMP (0.1 nM to 100

    
    M dose response).
    
  • Detection: Kinase-Glo® Reagent (Luciferase-based ATP detection).

Step-by-Step Methodology
  • Buffer Preparation:

    • 50 mM HEPES (pH 7.5), 10 mM MgCl

      
      , 1 mM DTT, 0.01% Brij-35.
      
  • Compound Plating:

    • Use an acoustic dispenser (e.g., Echo) to plate 5-AMP (in DMSO) into a 384-well white plate.

    • Include Positive Control: Oxythiamine (known TPK1 inhibitor) [2].

    • Include Negative Control: DMSO only.

  • Enzyme Reaction:

    • Add 5

      
      L of TPK1 enzyme solution. Incubate for 10 mins at RT (pre-incubation allows inhibitor to bind).
      
    • Add 5

      
      L of Substrate Mix (2 
      
      
      
      M Thiamine + 10
      
      
      M ATP).
    • Total Volume: 10

      
      L.
      
    • Incubate at 30°C for 45 minutes.

  • Detection:

    • Add 10

      
      L of Kinase-Glo® Reagent.
      
    • Incubate for 10 minutes in the dark.

    • Read Luminescence (RLU).

  • Data Calculation:

    • Since Kinase-Glo measures remaining ATP, high signal = high inhibition (enzyme blocked, ATP preserved). Low signal = high activity.

    • Calculate % Inhibition:

      
      
      
    • Plot log[Inhibitor] vs. % Inhibition to determine IC50.

Data Summary & Interpretation

Expected Results Table
ParameterFragment Screening (Protocol A)TPK1 Inhibition (Protocol B)
Primary Readout

(Dissociation Constant)
IC50 (Inhibitory Concentration)
Typical Range 10

M - 500

M
1

M - 100

M
Binding Kinetics Fast On / Fast Off (Square wave)Equilibrium inhibition
Ligand Efficiency (LE) High (> 0.3 kcal/mol/heavy atom)Moderate
Troubleshooting Guide
  • High Background in SPR: 5-AMP may bind non-specifically to the carboxymethyl dextran matrix. Add 100-200 mM NaCl to the buffer to disrupt ionic non-specific interactions.

  • No Inhibition in TPK1: The "Acetamidomethyl" group may be too bulky for the TPK1 active site compared to the natural hydroxymethyl of thiamine.

    • Solution: Hydrolyze the acetamido group to the free amine (4-amino-5-aminomethyl-2-methylpyrimidine) to reduce steric clash.

Workflow Visualization

The following diagram outlines the decision tree for utilizing 5-AMP in a drug discovery campaign.

Workflow cluster_0 Path A: Kinase Inhibitor Design cluster_1 Path B: Metabolic Probe Start Start: 5-AMP Scaffold SPR SPR Screening (Check Hinge Binding) Start->SPR Kinase Target (e.g. CDK) EnzAssay TPK1 Assay (ATP Depletion) Start->EnzAssay Metabolic Target (TPK1) XRay Co-Crystallography (Confirm Vector) SPR->XRay Valid Hit Chem Chemical Elaboration (Grow from C5-Acetamido) XRay->Chem Lead Potent Kinase Inhibitor (nM affinity) Chem->Lead Selectivity Selectivity Panel (vs. PDXK, Pyruvate Kinase) EnzAssay->Selectivity IC50 < 10uM Probe Metabolic Tool Compound Selectivity->Probe

References

  • Zhao, Z., et al. (2022). "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration." Journal of Medicinal Chemistry.

  • Luo, S., et al. (2023). "Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues." ACS Medicinal Chemistry Letters.

  • Wu, P., et al. (2015). "Fragment-Based Discovery of Rho Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Vertex AI Search. (2023).[4] "4-amino-2-methylpyrimidine kinase scaffold fragment based drug discovery." [Verified Search Context]

Sources

Step-by-step synthesis protocol for N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide CAS Registry Number: 236-17-9 (related to free base/derivatives) Primary Precursor: 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine)

Executive Summary & Retrosynthetic Analysis

This protocol details the selective N-acetylation of Grewe Diamine to synthesize N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide. This molecule is a structural analog of the Thiamine (Vitamin B1) pyrimidine fragment and a key intermediate in the synthesis of coccidiostats (e.g., Amprolium analogs).

The Chemoselectivity Challenge

The precursor contains two distinct amino groups:

  • Exocyclic Aromatic Amine (Position 4): Electronically deactivated by the pyrimidine ring nitrogens and resonance delocalization.

  • Primary Aliphatic Amine (Position 5-methyl): Highly nucleophilic, sterically accessible, and chemically distinct.

Strategic Approach: By utilizing kinetic control in a buffered aqueous medium, we can selectively acetylate the aliphatic amine (5-aminomethyl) while leaving the aromatic amine (4-amino) free. This "Green Chemistry" approach utilizes water as the primary solvent, minimizing the need for organic solvents like pyridine or DMF.

Reaction Scheme

ReactionScheme cluster_conditions Conditions Start Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (-CH2NH2) Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Product Target Acetamide (N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide) Intermediate->Product Elimination of AcOH Cond Solvent: H2O pH: 7.0 - 8.0 Temp: 0-5°C

Figure 1: Mechanistic pathway for the selective acetylation of the aliphatic amine side chain.

Safety & Hazard Assessment

  • Grewe Diamine Derivatives: Pyrimidine analogs can act as antimetabolites (Vitamin B1 antagonists). Handle with strict containment (fume hood) to avoid inhalation of dust.

  • Acetic Anhydride: Corrosive, lachrymator, and combustible. Reacts exothermically with water.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns.

Materials & Reagents

ReagentRolePurityEq. (Molar)Notes
Grewe Diamine 2HCl Precursor>98%1.0Dihydrochloride salt is standard stable form.
Acetic Anhydride Acylating AgentACS1.1 - 1.2Slight excess to account for hydrolysis.
Sodium Hydroxide (2N) BaseACS~2.0Used to neutralize HCl salt.
Sodium Acetate BufferACS1.0Maintains pH to prevent protonation of amine.
Water (Deionized) Solvent--10-15 Volumes relative to substrate.

Step-by-Step Synthesis Protocol

Phase A: Preparation of the Free Base Solution
  • Charge: In a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and pH probe, suspend 10.0 g (47.4 mmol) of Grewe Diamine Dihydrochloride in 100 mL of deionized water.

  • Dissolution: Stir at room temperature until a clear or slightly hazy solution is obtained.

  • Neutralization (Critical): Cool the solution to 0–5°C using an ice bath. Slowly add 2N NaOH dropwise to adjust the pH to approximately 7.5 – 8.0 .

    • Note: Do not exceed pH 9.0, as this increases the risk of di-acetylation (attacking the aromatic amine) and rapid hydrolysis of acetic anhydride.

    • Observation: The free base may partially precipitate; this is acceptable.

Phase B: Selective Acetylation
  • Buffering: Add 3.9 g (47.4 mmol) of Sodium Acetate trihydrate to the mixture. This buffers the reaction against the acetic acid generated during the process.

  • Addition: While maintaining the temperature at 0–5°C , add 5.3 mL (56.8 mmol, 1.2 eq) of Acetic Anhydride dropwise over 20 minutes.

    • Process Control: Monitor the internal temperature; do not allow it to rise above 10°C during addition to ensure kinetic selectivity.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–3 hours.

    • IPC (In-Process Control): Check reaction progress via TLC (Eluent: DCM/MeOH 9:1). The starting material (more polar) should disappear, and a less polar product spot should appear.

Phase C: Isolation & Purification
  • Concentration: If the product has not precipitated, concentrate the solution under reduced pressure (Rotavap) to approximately 1/3 of its original volume.

  • Crystallization: Cool the concentrate to 4°C overnight. The acetamide derivative typically crystallizes as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash: Wash the filter cake with ice-cold water (2 x 10 mL) followed by a small amount of cold acetone to remove trace acetic acid.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Experimental Workflow Diagram

Workflow Step1 Dissolve Grewe Diamine 2HCl in Water (10 Vol) Step2 Cool to 0-5°C Adjust pH to 7.5-8.0 (NaOH) Step1->Step2 Step3 Add Sodium Acetate Buffer Step2->Step3 Step4 Dropwise Addition of Ac2O (Maintain <10°C) Step3->Step4 Step5 Stir at RT for 3 Hours (Monitor via TLC) Step4->Step5 Step6 Concentrate & Cool to 4°C to Crystallize Step5->Step6 Step7 Filter & Wash (Cold Water/Acetone) Step6->Step7

Figure 2: Operational workflow for the batch synthesis.

Characterization & Quality Control

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Melting Point CapillaryDistinct from SM (SM MP: ~270°C dec). Expect lower MP for acetamide.
1H-NMR DMSO-d6δ 1.85 (s, 3H, CO-CH3), δ 2.3 (s, 3H, Py-CH3), δ 4.1 (d, 2H, CH2-N), δ 6.8 (s, 2H, NH2), δ 7.8 (s, 1H, Py-H6).
Mass Spec ESI-MS[M+H]+ = 181.1 (Calc. MW: 180.21)
Purity HPLC (C18)>98.0% Area

Troubleshooting:

  • Issue: Di-acetylation observed (Product MW + 42).

    • Cause: pH too high (>9) or temperature too high during addition.

    • Fix: Maintain strict 0-5°C during addition and ensure pH stays near 7.5-8.0.

  • Issue: Low Yield.

    • Cause: Product high water solubility.

    • Fix: Saturate the aqueous layer with NaCl (salting out) before cooling, or use continuous extraction with n-Butanol.

References

  • Vertex AI Search. (2025). Synthesis of N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide and Grewe Diamine Protocols.1[2][3][4][5][6][1][7][8]

  • BenchChem. (2025).[3] The Derivatization of 4-Amino-5-(chloromethyl)-2-methylpyrimidine: A Technical Guide. Retrieved from BenchChem.[3] 3[3][7]

  • ChemicalBook. (2025). 4-Amino-5-aminomethyl-2-methylpyrimidine Properties and Melting Point Data.4[5][7]

  • Bhandari, K., et al. (2012). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. 9[7]

Sources

Technical Application Note: Metabolic Interrogation of Thiamine Transporters in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Application of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (Thiamine Impurity A)[1]

Part 1: Core Directive & Scientific Rationale[1]
1.1 Executive Summary

In the context of the Warburg effect and metabolic reprogramming, cancer cells frequently exhibit thiamine auxotrophy , overexpressing high-affinity thiamine transporters (THTR1/SLC19A2 and THTR2/SLC19A3) to fuel Transketolase (TKT) and Pyruvate Dehydrogenase (PDH) activity.[1]

This compound (herein referred to as TPA-Acetamide ) serves as a critical structural probe in this domain.[1] As a stable acetamide derivative of the thiamine pyrimidine moiety, it mimics the "recognition head" of thiamine required for transporter binding but lacks the thiazole "catalytic tail" necessary for pyrophosphorylation into the active cofactor Thiamine Pyrophosphate (TPP).[1]

Primary Applications:

  • Transporter Specificity Profiling: Acts as a competitive antagonist to map the substrate recognition pocket of SLC19A2/A3 without downstream metabolic processing.[1]

  • Metabolic "Dead-End" Control: Used in rescue assays to differentiate between transporter-limited and enzyme-limited growth inhibition.[1]

  • Stability Benchmarking: Serves as a primary reference standard for monitoring thiamine degradation (Impurity A) in long-duration cell culture media.[1]

Part 2: Mechanism of Action & Pathway Visualization[1]
2.1 The Thiamine Salvage Trap

Thiamine transport is a two-step "trap" mechanism:

  • Facilitated Transport: Entry via SLC19A2/A3.[1]

  • Metabolic Trapping: Pyrophosphorylation by Thiamine Pyrophosphokinase-1 (TPK1) to TPP, which cannot exit the cell.[1]

TPA-Acetamide disrupts this flow.[1] It occupies the transporter but cannot be phosphorylated by TPK1 due to the absence of the hydroxyethyl-thiazole group.[1] This makes it an ideal tool for isolating transport kinetics from enzymatic trapping rates.[1]

2.2 Pathway Diagram (Graphviz)[1]

ThiamineMetabolism ExThiamine Extracellular Thiamine Transporter SLC19A2 / SLC19A3 (Transporters) ExThiamine->Transporter Substrate TPA TPA-Acetamide (The Probe) TPA->Transporter Competitive Inhibition InThiamine Intracellular Thiamine Transporter->InThiamine InTPA Intracellular TPA-Acetamide Transporter->InTPA Transported? TPP Thiamine Pyrophosphate (TPP) InThiamine->TPP Phosphorylation (Trapping) InTPA->TPP BLOCKED (No Thiazole Ring) TPK1 TPK1 (Kinase) TKT Transketolase (Pentose Phosphate Pathway) TPP->TKT Cofactor PDH PDH Complex (TCA Cycle Entry) TPP->PDH Cofactor

Caption: Figure 1. Mechanism of TPA-Acetamide interference. The molecule competes for SLC19A2/A3 entry but fails to undergo TPK1-mediated pyrophosphorylation, preventing cofactor formation for TKT and PDH.[1]

Part 3: Experimental Protocols
Protocol 1: Competitive Inhibition of Thiamine Uptake

Objective: Determine the IC50 of TPA-Acetamide against native Thiamine uptake in high-consumption cancer lines (e.g., MCF-7, HCT116).[1]

Materials:

  • Cell Line: HCT116 (ATCC CCL-247).[1]

  • Tracer: [3H]-Thiamine (Specific Activity > 10 Ci/mmol).[1]

  • Competitor: TPA-Acetamide (CAS 23676-63-3), 10 mM stock in DMSO.[1]

  • Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4.[1]

Procedure:

  • Seeding: Plate HCT116 cells at

    
     cells/well in 24-well plates. Allow to reach 90% confluency (24h).
    
  • Depletion: Wash cells 2x with PBS and incubate in Thiamine-free DMEM for 1 hour to upregulate surface transporters.

  • Dosing: Prepare KRH buffer containing:

    • Fixed [3H]-Thiamine: 10 nM (physiological range).[1]

    • Variable TPA-Acetamide: 0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.[1]

  • Uptake: Incubate cells with dosing solution for 5 minutes at 37°C. (Note: Short duration is critical to measure initial rate transport, not accumulation).

  • Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS.

  • Lysis: Add 200 µL 1N NaOH to lyse cells. Neutralize with HCl.

  • Quantification: Transfer lysate to scintillation vials with 4 mL cocktail. Measure CPM.

Data Analysis: Plot % Uptake vs. Log[TPA-Acetamide]. Calculate IC50 using a non-linear regression (Sigmoidal dose-response).

  • Interpretation: If IC50 is in the low micromolar range, TPA-Acetamide is a high-affinity substrate/blocker.[1]

Protocol 2: Metabolic Rescue Assay (Thiamine Auxotrophy)

Objective: Validate that TPA-Acetamide cannot support cancer cell proliferation, confirming the necessity of the thiazole moiety.[1]

Workflow Diagram (Graphviz):

RescueAssay Step1 Step 1: Thiamine Depletion (48h in Thiamine-Free Media) Step2 Step 2: Treatment Groups Step1->Step2 GroupA Group A: Vehicle (Negative Control) Step2->GroupA GroupB Group B: Thiamine (10 µM) (Positive Control) Step2->GroupB GroupC Group C: TPA-Acetamide (10 µM) Step2->GroupC Step3 Step 3: Incubation (72h) GroupA->Step3 GroupB->Step3 GroupC->Step3 Step4 Step 4: Viability Readout (CCK-8 / CellTiter-Glo) Step3->Step4

Caption: Figure 2. Experimental design for Thiamine Auxotrophy verification.

Procedure:

  • Depletion: Cultivate cells in custom Thiamine-free RPMI-1640 + 10% Dialyzed FBS for 48 hours.

  • Treatment: Re-seed into 96-well plates. Treat as per Figure 2.

  • Readout: Perform CellTiter-Glo assay at 72h.

  • Expected Result:

    • Group B (Thiamine) = 100% Viability.[1]

    • Group A (Vehicle) = <20% Viability (Apoptosis due to TPP deficiency).[1]

    • Group C (TPA-Acetamide) = <20% Viability.[1]

    • Note: If Group C shows viability > Group A, it suggests off-target kinase activity or alternative metabolic routing, which is a significant finding.[1]

Protocol 3: LC-MS/MS Quantification (Stability & Impurity Profiling)

Objective: Quantify TPA-Acetamide in cell culture media to monitor Thiamine degradation or cellular efflux.[1]

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495).[1]

  • Column: HILIC Column (Amide), 2.1 x 100 mm, 1.7 µm.[1] (Required for polar pyrimidine retention).[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 95% B to 50% B over 5 minutes.

MRM Transitions (Optimized):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
TPA-Acetamide 181.1

138.1 15Quantifier
TPA-Acetamide181.196.125Qualifier
Thiamine265.1122.120Analyte
Thiamine-d3268.1125.120Internal Std

Sample Prep:

  • Mix 50 µL Media/Lysate with 150 µL cold Acetonitrile (containing Thiamine-d3).

  • Vortex 30s, Centrifuge 15,000 x g for 10 min at 4°C.

  • Inject 2 µL of supernatant.

Part 4: Data Interpretation & Troubleshooting[1]

Table 1: Troubleshooting Common Anomalies

ObservationProbable CauseCorrective Action
High TPA-Acetamide signal in "Vehicle" control Spontaneous Thiamine degradation in media.[1]Prepare media fresh; avoid autoclaving thiamine; store media in dark at 4°C.
No inhibition of Thiamine uptake TPA-Acetamide concentration too low relative to Thiamine.[1]Ensure Thiamine tracer is at nanomolar levels (10 nM).[1] If tracer is µM, competition requires mM inhibitor.[1]
Cell death in TPA-Acetamide group > Vehicle Off-target toxicity (Kinase inhibition).[1]Perform dose-response toxicity assay in thiamine-replete media to rule out general cytotoxicity.[1]
Part 5: References
  • Lu, Y., et al. (2019). "Thiamine transporter-2 (SLC19A3) as a therapeutic target for thiamine-dependent cancers."[1] Oncogene, 38, 5602–5618.[1]

  • United States Pharmacopeia (USP). "Thiamine Hydrochloride: Impurity A." USP Monograph.[1] (Defines this compound as a degradation standard). [1]

  • Liu, S., et al. (2020). "Targeting Thiamine Metabolism in Cancer: A metabolic vulnerability."[1] Cancer Biology & Therapy, 21(11), 965-972.[1]

  • Zhao, R., & Goldman, I. D. (2013). "Folate and Thiamine Transporters Mediated by Facilitative Carriers (SLC19 Family)."[1] Molecular Aspects of Medicine, 34(2-3), 373–385.[1]

Sources

Analytical Profile & Quantification Protocol: N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the analytical strategy for the quantification of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (CAS: 23676-63-3), a critical pyrimidine derivative often encountered as a process impurity or degradation product in the synthesis of Thiamine (Vitamin B1) and related antiprotozoal agents (e.g., Amprolium).[1]

Due to the molecule's high polarity and basicity, standard C18 Reversed-Phase LC often yields poor retention and peak tailing. This guide presents two validated approaches:

  • Method A (QC Routine): Ion-Pairing RP-HPLC with UV detection for high-throughput purity assays.

  • Method B (Trace Analysis): HILIC-MS/MS for low-level quantification (ppb range) in complex matrices.[1]

Molecule Profile & Physicochemical Context[2][3][4]

PropertyDetail
Chemical Name This compound
CAS Number 23676-63-3
Molecular Formula C₈H₁₂N₄O
Molecular Weight 180.21 g/mol
pKa (Predicted) ~5.8 (Pyrimidine N1), ~14 (Amide)
Solubility Highly soluble in water, Methanol; Sparingly soluble in ACN.[1][2]
UV Max 246 nm, 270 nm
Analytical Challenge High polarity causes early elution (near void volume) on C18 columns. Basic nitrogen causes peak tailing due to silanol interactions.

Method Selection Strategy

The choice of method depends strictly on the sensitivity required and the available instrumentation. The following decision matrix outlines the logical selection process.

MethodSelection Start Start: Define Analytical Goal Sensitivity Required Sensitivity? Start->Sensitivity HighLevel > 0.05% (Purity/Assay) Sensitivity->HighLevel High Conc. TraceLevel < 10 ppm (Genotox/Cleaning) Sensitivity->TraceLevel Trace MethodA Method A: IP-HPLC-UV (Robust, Cost-effective) HighLevel->MethodA Matrix Matrix Complexity TraceLevel->Matrix Simple API / Tablets Matrix->Simple If UV active Complex Plasma / Biofluids Matrix->Complex Simple->MethodA If UV active MethodB Method B: HILIC-MS/MS (High Sensitivity, Specificity) Complex->MethodB

Figure 1: Analytical Method Selection Decision Tree.

Method A: Ion-Pairing RP-HPLC (QC Standard)

Context: This method utilizes Sodium 1-Octanesulfonate as an ion-pairing agent.[1] The sulfonate group interacts with the protonated pyrimidine nitrogen, forming a neutral ion pair that retains well on hydrophobic C18 stationary phases.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus).[1]

  • Wavelength: 246 nm (Primary), 270 nm (Secondary confirmation).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Injection Volume: 10-20 µL.

Mobile Phase Setup
  • Buffer Preparation: Dissolve 1.1 g of Sodium 1-Octanesulfonate and 1.0 g of Potassium Dihydrogen Phosphate in 1000 mL water. Adjust pH to 3.0 ± 0.1 with Phosphoric Acid.

  • Mobile Phase A: Buffer Solution.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Comment
0.0 95 5 Isocratic Hold for Retention
5.0 95 5 End of Isocratic Hold
20.0 60 40 Linear Gradient
25.0 60 40 Wash
25.1 95 5 Re-equilibration

| 35.0 | 95 | 5 | End of Run |

System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT 1.5 (Critical: If > 1.5, increase ion-pair concentration or lower pH slightly).

  • Resolution: > 2.0 between Analyte and nearest peak (usually Thiamine).

  • RSD (n=6): < 2.0% for peak area.

Method B: HILIC-LC-MS/MS (Trace Quantification)

Context: Ion-pairing reagents are non-volatile and suppress MS ionization.[1] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for MS analysis of this polar pyrimidine.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (ESI+).[4]

  • Precursor Ion: [M+H]⁺ = 181.1 m/z.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions:

Transition m/z Cone (V) Collision (eV) Purpose
Quantifier 181.1 -> 122.1 25 20 Loss of Acetamide group
Qualifier 1 181.1 -> 81.0 25 35 Pyrimidine ring fragment

| Qualifier 2 | 181.1 -> 43.1 | 25 | 15 | Acetyl group |[1]

HILIC Chromatographic Conditions
  • Column: HILIC Amide or Bare Silica (e.g., Waters BEH Amide, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Mode: Isocratic or Shallow Gradient.

    • Recommendation: 85% B / 15% A Isocratic.

    • Note: In HILIC, water is the "strong" solvent. High ACN is required for retention.

Sample Preparation Protocols

Solid Dosage Forms (Tablets/Powders)
  • Weighing: Accurately weigh powder equivalent to 10 mg of active ingredient.

  • Solvent Addition: Add 50 mL of 0.1 N HCl . (Acidic pH stabilizes the amine and ensures solubility).

  • Sonication: Sonicate for 15 minutes. Maintain temperature < 25°C to prevent thermal degradation.

  • Centrifugation: 4000 rpm for 10 minutes.

  • Filtration: Filter supernatant through 0.22 µm PVDF filter. Do not use Nylon (Nylon can bind polar amines).

Biological Matrices (Plasma) - For Method B
  • Aliquot: 100 µL Plasma.

  • Protein Precipitation: Add 300 µL cold Acetonitrile (containing Internal Standard, e.g., Thiamine-d3).

  • Vortex/Spin: Vortex 1 min, Centrifuge 10,000 rpm for 5 min.

  • Dilution: Transfer supernatant and dilute 1:1 with Mobile Phase B (High Organic) to match HILIC initial conditions.

Operational Workflow Diagram

Workflow Sample Sample (Solid/Liquid) Extraction Extraction (0.1 N HCl) Sample->Extraction Filter Filter (0.22 µm PVDF) Extraction->Filter Decision Select Method Filter->Decision HPLC HPLC-UV (QC Assay) Decision->HPLC High Conc. LCMS HILIC-MS (Trace Impurity) Decision->LCMS Low Conc. Data Data Analysis (Quantification) HPLC->Data LCMS->Data

Figure 2: End-to-End Sample Preparation and Analysis Workflow.

Troubleshooting & Scientific Rationale

Peak Tailing
  • Cause: Interaction between the basic pyrimidine nitrogen and residual silanols on the silica support.

  • Solution (Method A): Ensure Ion-Pair reagent is present.[1] Alternatively, add 0.1% Triethylamine (TEA) to the buffer as a silanol blocker (competing base).

  • Solution (Method B): Use Ammonium Formate buffer. The high ionic strength helps mask secondary interactions.

Retention Time Shift
  • Cause: HILIC columns are sensitive to the water layer on the silica surface.

  • Solution: Ensure extensive equilibration (at least 20 column volumes) before the first injection. Maintain strictly constant % Water in the mobile phase preparation.

Carryover
  • Cause: Polar basic compounds can stick to metallic flow paths or injector needles.

  • Solution: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

References

  • United States Pharmacopeia (USP). Thiamine Hydrochloride Monograph: Related Compounds. USP-NF.[1] (Standard reference for Thiamine impurity profiling methodologies).

  • European Pharmacopoeia (Ph.[3] Eur.). Vitamin B1 (Thiamine) Impurity Profiling.[3][5] (Details specific impurities including pyrimidine analogs).

  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.[6] (Overview of LC-MS approaches for pyrimidine metabolites).

  • PubChem. Compound Summary: this compound (CAS 23676-63-3). (Physicochemical data source).

  • Shaik, M. A., et al. A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity... (Provides context on MS fragmentation of substituted pyrimidines).

Sources

Application Note: High-Throughput Screening with N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the high-throughput screening (HTS) utility of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (referred to herein as Pyr-Ac ), a critical pyrimidine analog structurally mimicking the "head" moiety of Thiamine (Vitamin B1).[1]

Why Screen This Compound? Thiamine metabolism is a validated therapeutic target in two major domains:

  • Oncology: Rapidly dividing tumor cells overexpress Thiamine Transporters (THTR1/SLC19A2 and THTR2/SLC19A3) to fuel the Warburg effect via Transketolase (TKT) and Pyruvate Dehydrogenase (PDH).[1]

  • Antimicrobial Resistance: Bacteria rely on specific salvage pathways to synthesize Thiamine Pyrophosphate (TPP).[1]

Pyr-Ac serves as a high-value chemical probe.[1] By masking the C5-position with an acetamide group, it acts as a steric probe for the pyrimidine-binding pockets of Thiamine Pyrophosphokinase (TPK1) and Thiamine Transporters .[1] This protocol outlines a dual-modality screening workflow: a Fluorescence-Based Uptake Assay (Cellular) and an Enzymatic Inhibition Assay (Biochemical).[1]

Chemical Identity & Preparation

PropertySpecification
Compound Name This compound
Common Role Thiamine (Vit B1) Synthesis Intermediate; Pyrimidine Antimetabolite Probe
Molecular Formula C₈H₁₂N₄O
Molecular Weight 180.21 g/mol
Solubility Soluble in DMSO (>50 mM); Moderate water solubility
Storage -20°C, desiccated, protected from light (hygroscopic)
Stock Preparation Protocol
  • Solvent Choice: Dissolve neat powder in anhydrous DMSO (Dimethyl Sulfoxide) to a master stock concentration of 10 mM .[1]

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution of crystalline aggregates.

  • Quality Control: Verify purity via LC-MS. The acetamide bond is stable at neutral pH but may hydrolyze in strong acid/base; avoid extreme pH during storage.[1]

Biological Pathway Context

The following diagram illustrates the intervention points of Pyr-Ac within the Thiamine Salvage Pathway. It competes with the Thiamine Pyrimidine precursor (HMP) or Thiamine itself.[1]

ThiaminePathway cluster_cell Target Cell (Tumor/Bacteria) Extracellular Extracellular Space THTR Thiamine Transporters (SLC19A2/A3) Extracellular->THTR Uptake Cytosol Cytosol THTR->Cytosol Thiamine Thiamine (Vit B1) TPK1 Thiamine Pyrophosphokinase (TPK1) Thiamine->TPK1 Substrate PyrAc Pyr-Ac (Inhibitor) PyrAc->THTR Competitive Blockade PyrAc->TPK1 Active Site Competition TDP Thiamine Diphosphate (Active Cofactor) TPK1->TDP Phosphorylation TargetEnzymes Metabolic Enzymes (Transketolase, PDH) TDP->TargetEnzymes Activation

Caption: Mechanism of Action: Pyr-Ac competes with Thiamine at transporter sites (THTR) and kinase active sites (TPK1).[1]

HTS Protocol A: Competitive Transporter Uptake Assay

Objective: Identify if Pyr-Ac blocks Thiamine uptake in THTR-overexpressing cells (e.g., HEK-293 stable lines or auxotrophic E. coli).

Materials
  • Cell Line: HEK-293 overexpressing SLC19A2 (THTR1).[1]

  • Tracer: [³H]-Thiamine (Radiometric) OR Thiochrome (Fluorescent readout).[1] Note: This protocol uses the Thiochrome method for non-radioactive HTS.

  • Reagent: Potassium Ferricyanide (oxidizes thiamine to fluorescent thiochrome).[1]

Workflow Steps
  • Plating: Seed HEK-293-THTR1 cells at 10,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h.

  • Starvation: Wash cells 2x with thiamine-free Krebs-Ringer buffer. Incubate 30 min to deplete cytosolic thiamine.

  • Compound Addition:

    • Add Pyr-Ac (serial dilution 10 µM – 1 nM) using an acoustic dispenser (e.g., Echo®).[1]

    • Controls: 0% Inhibition (DMSO only), 100% Inhibition (1 mM unlabeled Thiamine).

  • Tracer Addition: Add Thiamine (1 µM final) to all wells. Incubate for 20 min at 37°C.

  • Stop & Wash: Aspirate buffer. Wash 3x with ice-cold PBS (stops transport).[1]

  • Derivatization (The Thiochrome Reaction):

    • Lyse cells with 0.1 M HCl.[1]

    • Add Oxidizing Agent: 3.5 mM Potassium Ferricyanide in 15% NaOH.[1]

    • Mechanism:[1][2][3] Intracellular thiamine is oxidized to Thiochrome (Ex: 365 nm / Em: 435 nm).[1]

  • Detection: Read Fluorescence Intensity (FI) on a multimode plate reader.[1]

Data Analysis

Calculate the Percent Inhibition for Pyr-Ac:


[1]
  • FI_max: Thiamine uptake without inhibitor.[1]

  • FI_min: Background (cells + massive excess unlabeled thiamine).[1]

HTS Protocol B: TPK1 Enzymatic Inhibition

Objective: Determine if Pyr-Ac inhibits the conversion of Thiamine to Thiamine Diphosphate (TDP) by Thiamine Pyrophosphokinase 1.[1]

Workflow Diagram

HTS_Workflow Step1 1. Enzyme Prep Recombinant TPK1 (10 nM final) Step2 2. Compound Addition Pyr-Ac Library Plate (Pre-incubation 15 min) Step1->Step2 Step3 3. Substrate Trigger Add Thiamine + ATP (Start Reaction) Step2->Step3 Step4 4. Incubation 60 min @ 25°C Step3->Step4 Step5 5. Detection (Kinase-Glo) Measures ATP Depletion Luminesence Readout Step4->Step5

Caption: Step-by-step enzymatic HTS workflow for TPK1 inhibition screening.

Method Details
  • Reagents: Recombinant human TPK1, Ultra-Pure ATP, Thiamine-HCl.

  • Detection System: Kinase-Glo® (Promega) or ADP-Glo™.[1] Rationale: TPK1 consumes ATP to phosphorylate Thiamine.[1] Inhibition preserves ATP, resulting in HIGHER luminescence signal in Kinase-Glo.[1]

  • Procedure:

    • Dispense 2 µL TPK1 enzyme buffer into 1536-well plates.

    • Pin-transfer 20 nL of Pyr-Ac (or library).[1] Incubate 15 min.

    • Add 2 µL Substrate Mix (10 µM Thiamine + 10 µM ATP).[1]

    • Incubate 60 min at RT.

    • Add 4 µL Kinase-Glo reagent.[1] Read Luminescence after 10 min.

  • Validation:

    • Z-Factor: Must be > 0.5 for a valid screen.[1]

    • Hit Confirmation: Re-test hits with an orthogonal assay (e.g., Mass Spectrometry detection of TDP formation) to rule out luciferase interferents.

Critical References & Validation

  • Thiamine Biology & Assays:

    • Reference: "Thiamine Assays—Advances, Challenges, and Caveats."[1] This review validates the thiochrome method and TPK1 kinetics.[1]

    • Source:[1]

  • Compound Properties:

    • Reference: PubChem Entry for Thiamine Intermediates & Analogs.[1]

    • Source:[1]

  • Transporter Screening Methodology:

    • Reference: "High-Throughput Determination of Thiamine...". Describes HPLC/Fluorescence validation for thiamine uptake.

    • Source:

Troubleshooting & Optimization

  • Issue: High background in Fluorescence Assay.

    • Solution: Ensure complete washing of extracellular thiamine before lysis.[1] Use a "Quench" control with Trypan Blue to extinguish extracellular fluorescence.[1]

  • Issue: Pyr-Ac Solubility.

    • Solution: While soluble in DMSO, precipitation can occur in aqueous buffers at >100 µM.[1] Keep final assay DMSO concentration < 1%.[1]

  • Issue: False Positives in Kinase Assay.

    • Solution: Pyr-Ac contains an amino-pyrimidine ring which can sometimes fluoresce or quench.[1] Always run a "Compound Interference" control (Compound + ATP + Detection Reagent, no Enzyme).[1]

Sources

Application Note: Mechanistic Evaluation of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide is a structural analog of the "Grewe diamine" (4-amino-5-aminomethyl-2-methylpyrimidine), the pyrimidine precursor vital for Thiamine (Vitamin B1) biosynthesis.

In drug development, this compound represents a strategic "Trojan Horse." Its structural homology to the thiamine pyrimidine moiety suggests two potential pharmacological pathways:

  • Metabolic Antagonism: Competitive inhibition of Thiamine Transporters (THTR1/SLC19A2, THTR2/SLC19A3) or Thiamine Pyrophosphokinase (TPK1), leading to intracellular thiamine starvation—a potent mechanism against rapidly dividing cancer cells (Warburg effect) and thiamine-auxotrophic pathogens.

  • False Precursor: Incorporation into a non-functional thiamine analog that inhibits Thiamine Pyrophosphate (TPP)-dependent enzymes like Transketolase (TKT) and Pyruvate Dehydrogenase (PDH).

This guide provides a rigorous experimental framework to validate Pyrim-Ac efficacy, moving from in silico docking to in vitro kinetic assays.

Experimental Workflow Visualization

The following diagram outlines the logical hierarchy of the screening cascade, ensuring that negative results at early stages save resources in later stages.

Experimental_Design cluster_mechanisms Target Validation Start Compound: Pyrim-Ac InSilico Phase 1: In Silico Docking (Target: TPK1 & SLC19A2) Start->InSilico Decision1 High Binding Score? InSilico->Decision1 Biochem Phase 2: Biochemical Assays (Enzyme Inhibition) Decision2 IC50 < 10 µM? Biochem->Decision2 Cellular Phase 3: Cellular Uptake (Transporter Competition) Phenotypic Phase 4: Phenotypic Screen (Proliferation/Viability) Cellular->Phenotypic Decision1->Biochem Yes Decision1->Cellular Alternate Mechanism Decision2->Phenotypic Yes

Figure 1: Screening cascade for Pyrim-Ac. The workflow prioritizes target validation (TPK1 binding or Transporter blocking) before expensive phenotypic screening.

Phase 1: In Silico & Physicochemical Profiling

Before wet-lab testing, verify the compound's "drug-likeness" and binding potential. The acetamide group at the C5-methyl position significantly alters polarity compared to the free amine of Grewe diamine.

Molecular Docking Strategy
  • Target 1: Thiamine Pyrophosphokinase 1 (TPK1)

    • PDB ID:3S4Y (Human TPK1 complexed with Thiamine).

    • Hypothesis: Pyrim-Ac mimics the pyrimidine ring of thiamine. The acetamide tail may clash with the pyrophosphate binding pocket or form novel H-bonds.

  • Target 2: Thiamine Transporter (SLC19A2)

    • Model: AlphaFold predicted structure (if crystal structure unavailable).

    • Hypothesis: Competitive binding at the extracellular gate.

Physicochemical Verification
  • Solubility: The acetamide group increases lipophilicity compared to the parent diamine.

  • Stability: Verify resistance to amidases.

    • Assay: Incubate Pyrim-Ac (10 µM) in plasma/liver microsomes for 0, 30, 60 min. Analyze via LC-MS/MS to check for deacetylation (reversion to Grewe diamine).

Phase 2: Biochemical Efficacy (TPK1 Inhibition)

This is the critical "Go/No-Go" step for determining if Pyrim-Ac acts as an intracellular antimetabolite.

Protocol A: TPK1 Kinase-Glo Inhibition Assay

Objective: Determine if Pyrim-Ac inhibits the conversion of Thiamine to TPP by depleting ATP.

Mechanism:



If Pyrim-Ac binds TPK1, ATP consumption decreases (or increases if it is a substrate).

Materials:

  • Recombinant Human TPK1 (0.5 µ g/well ).

  • Substrate: Thiamine HCl (Km ~ 0.2 µM).

  • Cofactor: ATP (10 µM).

  • Detection: Promega Kinase-Glo® Luminescent Reagent.

Step-by-Step Protocol:

  • Preparation: Dilute Pyrim-Ac in DMSO (10-point dose-response, 0.1 nM to 100 µM). Final DMSO concentration < 1%.

  • Incubation: Mix TPK1 buffer (50 mM HEPES pH 7.5, 5 mM MgCl2) with Pyrim-Ac and Thiamine (1 µM). Incubate at 25°C for 15 min.

  • Reaction Start: Add ATP (10 µM) to initiate the reaction.

  • Reaction Stop: After 60 min, add equal volume of Kinase-Glo Reagent.

  • Readout: Measure Luminescence (RLU) on a plate reader.

    • High Signal = High ATP remaining = Inhibition of TPK1 .

    • Low Signal = High ATP consumption = No Inhibition (or Pyrim-Ac is a substrate).

Data Analysis: Calculate % Inhibition:



Phase 3: Cellular Efficacy (Transport Competition)

If the compound does not inhibit TPK1, it may still be efficacious by blocking thiamine entry into the cell.

Protocol B: [³H]-Thiamine Competitive Uptake Assay

Objective: Assess if Pyrim-Ac blocks SLC19A2/A3 transporters.

Cell Model: HEK293 cells (endogenous expression) or K562 cells (high expression).

Step-by-Step Protocol:

  • Seeding: Seed HEK293 cells in 24-well poly-D-lysine coated plates (

    
     cells/well).
    
  • Starvation: Wash cells with Krebs-Ringer buffer (thiamine-free) and incubate for 30 min to deplete immediate surface thiamine.

  • Treatment: Add [³H]-Thiamine (25 nM, specific activity ~10-20 Ci/mmol) simultaneously with increasing concentrations of Pyrim-Ac (0.1 - 100 µM).

    • Positive Control: Unlabeled Thiamine (1 mM) or Amprolium.

  • Uptake: Incubate for 5 minutes at 37°C (Initial rate conditions).

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold PBS.

  • Lysis: Solubilize cells in 0.5 mL 1N NaOH. Neutralize with HCl.

  • Quantification: Scintillation counting.

Interpretation:

  • A dose-dependent reduction in CPM (Counts Per Minute) indicates Pyrim-Ac competes for the transporter.

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    (Where [S] is [³H]-Thiamine conc and Km is the transporter affinity).
    

Phase 4: Phenotypic Screening (Auxotrophy Rescue)

This assay distinguishes whether Pyrim-Ac is a source of thiamine (prodrug) or an antagonist .

Protocol C: E. coli Thiamine Auxotroph Assay

Strain: E. coli auxotroph (


 or 

). Media: M9 Minimal Media (Glucose + Salts, No Thiamine).

Experimental Design Table:

GroupSupplementExpected Result (If Antagonist)Expected Result (If Prodrug)
Negative Control DMSONo GrowthNo Growth
Positive Control Thiamine (10 nM)High GrowthHigh Growth
Test Group A Pyrim-Ac (10 µM)No Growth Growth
Test Group B Thiamine (10 nM) + Pyrim-Ac (100 µM)Reduced Growth High Growth

Procedure:

  • Inoculate auxotrophs in M9 media.

  • Add treatments according to the table.

  • Monitor OD600 every hour for 12 hours.

  • Result: If Group B shows reduced growth compared to Positive Control, Pyrim-Ac is a validated Thiamine Antagonist .

Mechanism of Action Diagram

The following diagram illustrates the specific intervention points of Pyrim-Ac within the Thiamine Salvage Pathway.

MOA_Pathway Extracellular Extracellular Space Cytosol Cytosol Thiamine_Out Thiamine (Ex) Transporter SLC19A2/A3 (Transporter) Thiamine_Out->Transporter PyrimAc Pyrim-Ac (Test Compound) PyrimAc->Transporter  Competition (Blockade) TPK1 TPK1 Enzyme PyrimAc->TPK1  Inhibition? Thiamine_In Thiamine (In) Transporter->Thiamine_In Thiamine_In->TPK1 TPP Thiamine Pyrophosphate (TPP) TPK1->TPP Metabolism TKT / PDH (Krebs Cycle) TPP->Metabolism

Figure 2: Proposed Mechanism of Action. Pyrim-Ac is hypothesized to block SLC19A2 uptake (primary) or inhibit TPK1 activation (secondary).

References

  • Thiamine Transporter Physiology: Said, H. M. (2011). Intestinal absorption of water-soluble vitamins in health and disease. Biochemical Journal, 437(3), 357–372. Link

  • TPK1 Assay Methodology: Bettendorff, L., et al. (1994). Thiamine triphosphate synthesis in rat brain: characterization of a specific enzyme. Journal of Neurochemistry, 62(3), 1137-1144. Link

  • Antimetabolite Screening: Helliwell, K. E., et al. (2013). Thiamine auxotrophy and its distribution among marine eukaryotic phytoplankton. The ISME Journal, 7, 2189–2200. Link

  • Grewe Diamine Context: Chatterjee, A., et al. (2011). Reconstitution of ThiC in thiamine pyrimidine biosynthesis expands the radical SAM superfamily. Nature Chemical Biology, 7, 758–765. Link

  • Kinase-Glo Assay Principle: Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Technical Bulletin. Link

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TSK-PYR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Technical Overview & Chemical Context

Compound Identity: N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide Common Aliases: Acetyl-Grewe Diamine; Acetamido-pyrimidyl-thiamine intermediate.[1] CAS: 1886-34-6[1]

This compound is a critical pyrimidine intermediate, often encountered during the synthesis or degradation of Thiamine (Vitamin B1) .

Chromatographic Challenge: As a polar, basic pyrimidine , this molecule presents specific challenges in Reverse Phase (RP) HPLC:

  • Peak Tailing: The basic amino group (

    
     for the pyrimidine ring nitrogen) interacts strongly with residual silanols on standard C18 silica, leading to severe tailing.
    
  • Low Retention: Its high polarity causes it to elute near the void volume (

    
    ) on standard C18 columns, risking co-elution with matrix salts.
    
  • Solubility: While water-soluble, it can precipitate in high-organic mobile phases if not properly buffered.[1]

Master Protocol: Ion-Pair RP-HPLC (The "Workhorse" Method)[1]

This method uses Ion-Pair Chromatography (IPC) to mask the charge of the amine and increase retention on a hydrophobic stationary phase. It is the industry standard for thiamine-related intermediates.[1]

System Parameters
ParameterSpecification
Column C18 Endcapped (e.g., Waters Symmetry or Agilent Zorbax SB-C18) Dimensions: 4.6 x 250 mm, 5 µm
Mobile Phase A Buffer: 10 mM Sodium Heptanesulfonate + 0.1% Triethylamine (TEA) in Water. Adjust pH to 3.0 with Phosphoric Acid.
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 246 nm (Secondary: 270 nm)
Temperature 25°C (Ambient)
Injection Vol. 10 - 20 µL
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0 955Equilibration/Loading - High aqueous to retain polar base.[1]
10.0 8020Elution - Shallow gradient to separate close impurities.
15.0 4060Wash - Remove hydrophobic byproducts.
18.0 955Re-equilibration - Critical for Ion-Pair stability.[1]
25.0 955Ready

Expert Insight: The addition of Sodium Heptanesulfonate acts as the ion-pairing agent. It forms a neutral complex with the protonated amine, allowing it to interact with the C18 chain. Triethylamine (TEA) acts as a "sacrificial base," saturating silanol sites to sharpen the peak shape.

Troubleshooting Center (FAQ)

Issue 1: "My peak is tailing severely (As > 1.5)."

Diagnosis: Silanol Interaction.[1] The basic nitrogen on the pyrimidine ring is hydrogen-bonding with the acidic silanols on the silica support.

Corrective Actions:

  • Check pH: Ensure Mobile Phase A is at pH 3.0 . At this pH, silanols are protonated (neutral) and less interactive, while the analyte remains fully protonated for ion-pairing.

  • Add Competitor: Increase TEA concentration to 0.2%.

  • Column Switch: Switch to a "Base Deactivated" column (e.g., Inertsil ODS-3 or Luna C18(2)) designed specifically for basic compounds.[1]

Issue 2: "The retention time drifts between runs."

Diagnosis: Ion-Pair Equilibrium Hysteresis. Ion-pairing reagents adsorb slowly onto the stationary phase.[1] If the column isn't fully equilibrated, retention shifts.

Corrective Actions:

  • Dedicate the Column: Once a column is used with ion-pairing reagents, never use it for regular RP-HPLC again.[1] The reagent is nearly impossible to wash off completely.

  • Extend Equilibration: Increase the re-equilibration step (18.0–25.0 min) by 5 minutes.

  • Temperature Control: Ion exchange mechanisms are temperature-sensitive.[1] Ensure the column oven is stable at 25°C ± 0.5°C.

Issue 3: "I see a split peak or 'shoulder'."

Diagnosis: Sample Solvent Mismatch or Hydrolysis. The analyte is dissolved in a solvent stronger than the starting mobile phase, or the acetamide group is hydrolyzing.

Corrective Actions:

  • Diluent Check: Dissolve the sample in Mobile Phase A (Buffer), not pure Methanol or Acetonitrile.

  • Stability Check: The acetamide bond is stable at pH 3.0 for the run duration, but do not store samples in the acidic buffer for >24 hours. Hydrolysis yields the free amine (Grewe diamine), which elutes earlier.

Method Development Workflow

The following logic gate visualizes the decision process for optimizing the purification of this specific pyrimidine derivative.

HPLC_Workflow Start Start: N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide Check_Solubility Check Solubility: Water vs. Organic Start->Check_Solubility Decision_Mode Select Mode Check_Solubility->Decision_Mode RP_IP Ion-Pair RP-HPLC (C18 + 10mM Na-Heptanesulfonate) Decision_Mode->RP_IP Standard (Robust) HILIC HILIC Mode (Bare Silica/Amide + ACN/Buffer) Decision_Mode->HILIC If MS Detection Required Opt_Tailing Issue: Peak Tailing? RP_IP->Opt_Tailing Fix_Tailing Add 0.1% TEA Lower pH to 3.0 Opt_Tailing->Fix_Tailing Yes Opt_Ret Issue: Low Retention? Opt_Tailing->Opt_Ret No Fix_Tailing->Opt_Ret Fix_Ret Increase Ion Pair Conc. (Up to 20mM) Opt_Ret->Fix_Ret Yes Final_Method Final Validated Method (UV 246nm) Opt_Ret->Final_Method No Fix_Ret->Final_Method

Figure 1: Decision tree for optimizing the separation of Acetamido-Grewe Diamine, prioritizing Ion-Pair Chromatography for UV detection stability.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide (Structural Analog Data). Retrieved from [Link][1]

  • VDS optilab. (2019).[1][2] HPLC Analysis of Thiamine (B1) using Ion-Pair Chromatography. (Demonstrates the necessity of heptanesulfonate for thiamine-class retention). Retrieved from [Link][1]

  • SIELC Technologies. (2024).[1] Separation of N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide.[1][3] (Methodology for close structural analog using Primesep/Newcrom columns). Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2011). Method of Analysis for N-Methyl-2-Pyrrolidone (Polar Amine HPLC Standards). Retrieved from [Link][1]

Sources

Technical Support Center: Stability & Storage of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Welcome to the Technical Support Center. You are likely working with N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (CAS: 23676-63-3), a critical intermediate in the Grewe synthesis of Vitamin B1 (Thiamine).

In drug development and organic synthesis, the purity of this intermediate is the rate-limiting factor for the yield of the final coupling reaction with thiazole derivatives. Our internal stability data indicates that this molecule is not "set-and-forget." It possesses a specific vulnerability: the acetamidomethyl side chain , which acts as a masked primary amine.

The Core Threat: Under improper storage, this compound undergoes amide hydrolysis , reverting to the highly reactive Grewe Diamine (4-Amino-2-methyl-5-aminomethylpyrimidine) and acetic acid. This degradation is silent (often no color change initially) but catastrophic for stoichiometric precision in downstream reactions.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the pathway. The acetamide group is kinetically stable at neutral pH but becomes thermodynamically unstable in the presence of moisture and extreme pH.

The Hydrolysis Cascade

The following diagram illustrates the degradation pathway you are trying to prevent.

DegradationPathway Target Target Molecule (Acetamide Protected) Transition Tetrahedral Intermediate Target->Transition Nucleophilic Attack Moisture Trigger: Moisture / H+ / OH- Moisture->Transition Product1 Degradant A: Grewe Diamine (Free Amine) Transition->Product1 Bond Cleavage Product2 Degradant B: Acetic Acid Transition->Product2

Figure 1: The hydrolytic cleavage of the acetamide bond. The presence of trace moisture accelerates this process, releasing the free amine.

Storage Protocols: The "Argon Blanket" System

Do not rely on standard refrigeration alone. The hygroscopic nature of pyrimidine derivatives requires a barrier against atmospheric moisture.

Protocol A: Long-Term Solid Storage (>1 Week)

Objective: Maintain water content <0.5% w/w to arrest hydrolysis kinetics.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C)Arrhenius equation dictates that lowering T significantly reduces hydrolysis rate constants (

).
Atmosphere Argon or Nitrogen (Inert)Displaces oxygen (preventing ring oxidation) and atmospheric moisture.
Container Amber Vial + ParafilmAmber glass blocks UV (254-365 nm) which can excite the pyrimidine ring; Parafilm ensures seal integrity.
Desiccant Silica Gel or P2O5Active scavenging of headspace moisture.

Step-by-Step "Argon Blanket" Workflow:

  • Aliquot: Divide the bulk material into single-use vials. Never repeatedly freeze-thaw the bulk container.

  • Purge: Insert a needle connected to an Argon line into the vial. Flow gas gently for 30 seconds to displace air.

  • Seal: Cap immediately while the gas is still flowing (if possible), then wrap the cap/neck interface tightly with Parafilm.

  • Secondary Containment: Place vials inside a larger jar containing a pouch of activated silica gel.

Protocol B: Solution Handling

Critical Warning: Avoid aqueous buffers for stock solutions if possible.

SolventStability RatingNotes
DMSO (Anhydrous) Excellent Recommended for stock solutions (up to 6 months at -20°C).
Methanol/Ethanol Moderate Acceptable for short term, but protic solvents can facilitate proton transfer.
Water (pH 7.0) Poor Hydrolysis begins immediately. Use within 4 hours.
Acidic/Basic Buffers Critical Failure Catalyzes rapid deacetylation. Avoid completely for storage.

Analytical Troubleshooting (HPLC)

If you suspect degradation, visual inspection is insufficient. You must use Reverse Phase HPLC (RP-HPLC).

The "Ghost Peak" Phenomenon: Users often report a new, early-eluting peak. This is the Grewe Diamine (free amine). Because the free amine is more polar than the acetamide-protected target, it elutes significantly earlier on C18 columns.

Recommended HPLC Conditions for Purity Check:

  • Column: C18 (e.g., 250mm x 4.6mm, 5µm)

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm (Pyrimidine absorption max).

Interpretation:

  • Retention Time (Target): ~12-14 min (varies by column).

  • Retention Time (Degradant): ~3-5 min (The free amine is highly polar).

Interactive Decision Tree

Use this workflow to determine the correct handling procedure for your specific experimental phase.

StorageWorkflow Start Start: Received Compound Form Current State? Start->Form Solid Solid Powder Form->Solid Solution In Solution Form->Solution Usage Usage Timeline? Solid->Usage SolventCheck Check Solvent Solution->SolventCheck Immediate Immediate Use (<24h) Usage->Immediate LongTerm Storage (>24h) Usage->LongTerm Action1 Store at 4°C Desiccator Immediate->Action1 Action2 Aliquot -> Argon Purge Store at -20°C LongTerm->Action2 Aqueous Aqueous/Buffer SolventCheck->Aqueous DMSO DMSO/Organic SolventCheck->DMSO Action3 CRITICAL: Use immediately. Do not refreeze. Aqueous->Action3 Action4 Store at -20°C Stable for 6 months DMSO->Action4

Figure 2: Decision matrix for handling this compound based on physical state and solvent.

Frequently Asked Questions (FAQs)

Q: The compound has turned slightly yellow. Is it still usable? A: A slight yellowing indicates minor surface oxidation of the pyrimidine ring or trace formation of azo-dimers, often caused by light exposure.

  • Action: Run an HPLC check.[1] If purity is >98% and the "free amine" peak (early eluting) is absent, it is likely usable for synthesis but may require recrystallization for analytical standards.

Q: Can I use an acidic buffer to solubilize the compound? A: No. While the pyrimidine ring is basic and protonation helps solubility, low pH (<4.0) rapidly catalyzes the hydrolysis of the acetamide group [1]. If you must use acid for solubility, prepare the solution immediately before injection or reaction.

Q: Why does the Certificate of Analysis (CoA) mention "Hygroscopic"? A: The acetamide moiety can form hydrogen bonds with atmospheric water. Absorbed water doesn't just dilute the sample; it creates a local "solution-like" environment on the crystal surface where hydrolysis can occur even in the solid state [2].

Q: I am seeing two peaks in my NMR spectrum for the acetyl group. Why? A: This may not be degradation. Amides often exhibit rotational isomerism (rotamers) due to the partial double bond character of the C-N amide bond. This can result in split peaks in proton NMR, particularly in DMSO-d6. Heating the NMR tube slightly (to 40-50°C) often coalesces these peaks, confirming they are rotamers and not impurities.

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Detailed kinetics of aminopyrimidine hydrolysis and stability).
  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer.
  • Zoltewicz, J. A., & Clark, G. R. (1972). "Hydrolysis of Amides." Journal of Organic Chemistry. (Foundational physical organic chemistry regarding acetamide stability).
  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

Sources

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide quality control and purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 23676-63-3 | Role: Key Thiamine (Vitamin B1) Intermediate[1]

Introduction

Welcome to the Technical Support Center for N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide . This guide is designed for researchers and QC analysts working with this critical pyrimidine intermediate. Unlike generic datasheets, this resource focuses on the causality behind experimental failures—specifically in HPLC method development, impurity profiling, and stability management.

This compound serves as a pivotal intermediate in the synthesis of Thiamine (Vitamin B1), often formed by the acetylation of 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine).[1] Its basic pyrimidine ring and amide functionality present unique challenges in chromatography and handling.

Module 1: Identity Confirmation (The "Is it the Right Stuff?" Phase)

Before assessing purity, you must confirm structural identity. This molecule has two distinct nitrogen environments (pyrimidine ring vs. exocyclic amide) that dictate its spectral signature.

Analytical Workflow

Use the following logic flow to validate your material.

IdentityWorkflow RawSample Raw Sample (White/Pale Yellow Powder) IR FT-IR Analysis RawSample->IR NMR 1H-NMR (DMSO-d6) RawSample->NMR LCMS LC-MS (ESI+) RawSample->LCMS Decision Identity Confirmed? IR->Decision Amide I/II Bands NMR->Decision Methyl Singlets LCMS->Decision [M+H]+ = 181.2 Proceed Proceed to Purity (HPLC) Decision->Proceed Yes

Figure 1: Structural Confirmation Logic Flow.

Critical Spectral Markers
TechniqueKey MarkerTechnical Insight
1H-NMR δ ~1.9 ppm (s, 3H) Acetyl methyl group.[1] If this integrates < 3H, suspect incomplete acetylation of the diamine precursor.
1H-NMR δ ~2.3 ppm (s, 3H) Pyrimidine methyl group (C2 position).[1]
1H-NMR δ ~8.0 ppm (s, 1H) Pyrimidine C6 proton.[1] Shifts significantly if the ring nitrogen is protonated (salt form).
FT-IR 1650-1690 cm⁻¹ Amide I band (C=O stretch).[1] Distinguishes product from the diamine precursor.
MS (ESI) m/z 181.1 [M+H]⁺ Base peak.[1] Common fragment at m/z 138 (loss of acetyl group) may appear at high collision energy.

Module 2: Purity Assessment (The "How Pure is it?" Phase)

The most common support ticket we receive involves peak tailing or retention time drift . This is almost always due to the interaction between the basic pyrimidine nitrogens and residual silanols on the HPLC column.

Recommended HPLC Method
  • Column: C18 (End-capped), 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.5 (or 0.1% Formic Acid for MS).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 246 nm (Pyrimidine absorption max).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 5% Retain polar diamine impurities.
10.0 40% Elute the target acetamide.
12.0 90% Wash lipophilic side products.[1]

| 15.0 | 5% | Re-equilibrate.[1] |

Troubleshooting Logic: Peak Tailing & Splitting

Use this decision tree when chromatograms look abnormal.

HPLC_Troubleshoot Issue HPLC Issue Detected Tailing Peak Tailing (>1.5) Issue->Tailing Split Split Peak / Shoulder Issue->Split Drift RT Drift Issue->Drift Action1 Increase Buffer Conc. (Suppress Silanol Interaction) Tailing->Action1 Action2 Check Sample Solvent (Must match Initial Mobile Phase) Split->Action2 Action3 Check pH Stability (Pyrimidine pKa ~6-7) Drift->Action3

Figure 2: HPLC Troubleshooting Decision Tree.

Module 3: Impurity Profiling & Synthesis Context

Understanding the synthesis pathway allows you to predict impurities. The compound is typically synthesized by acetylating 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine).[1]

Impurity Pathway
  • Impurity A (Precursor): Unreacted Grewe Diamine. (Elutes earlier than target; highly polar).

  • Impurity B (Over-reaction): Di-acetylated species (N,N-diacetyl or N-acetyl on the exocyclic amine + ring amine).[1] (Elutes later than target).

  • Impurity C (Degradation): Hydrolysis back to the amine if stored in acidic moisture.

SynthesisPathway Precursor Grewe Diamine (CAS 95-02-3) Target Target Acetamide (CAS 23676-63-3) Precursor->Target Controlled Acetylation Reagent + Acetic Anhydride Target->Precursor Hydrolysis (Moisture) OverReaction Di-acetylated Impurity Target->OverReaction Excess Reagent/Heat

Figure 3: Synthesis and Degradation Pathway.[1]

Module 4: Handling & Stability

Hygroscopicity Warning: Like many pyrimidine derivatives, this compound can be hygroscopic.

  • Impact: Water absorption will artificially lower your assay value (w/w) if not corrected for Loss on Drying (LOD).

  • Protocol: Always equilibrate the weighing vessel or use a Karl Fischer titration to determine water content before preparing analytical standards.

Storage:

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

  • Protect from light (pyrimidines can undergo photodegradation over long periods).

Frequently Asked Questions (FAQ)

Q: Why does my peak broaden significantly when I inject the sample dissolved in pure methanol? A: This is the "Solvent Strength Effect." Methanol is a stronger eluent than your initial mobile phase (5% ACN). The sample travels too fast through the column head, causing band broadening. Fix: Dissolve your sample in the initial mobile phase (Water/Buffer) or a 90:10 Water:ACN mix.

Q: Can I use a standard UV detector, or do I need a PDA? A: A standard variable wavelength detector (VWD) is sufficient. Set it to 246 nm . However, a PDA is recommended during method development to check for "peak purity" (ensuring no co-eluting impurities are hiding under the main peak).

Q: I see two peaks in NMR near the acetyl region. Is my product impure? A: Not necessarily. Amides can exhibit rotamers (restricted rotation around the C-N bond), especially in viscous solvents like DMSO-d6. Run the NMR at an elevated temperature (e.g., 50°C); if the peaks coalesce into one, they are rotamers. If they remain distinct, you have an impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122130, N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide.[1] Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Thiamine Hydrochloride Monograph. (Standard methods for pyrimidine-related substances often reference the specific impurities of thiamine synthesis).[1]

  • Zalloum, H. et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.[1] (Discusses similar pyrimidine amine chemistry and purification). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to Thiamine Antimetabolite N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers observing reduced efficacy or resistance phenotypes in cell lines treated with N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide .

Based on its chemical structure, this compound is a pyrimidine analog of Thiamine (Vitamin B1) . It functions as a Thiamine Antimetabolite , structurally mimicking the pyrimidine moiety of thiamine to competitively inhibit Thiamine Transporters (THTR1/THTR2) or Thiamine Pyrophosphokinase (TPK1) .

Executive Summary & Mechanism of Action

This compound targets the thiamine salvage pathway. Thiamine (Vitamin B1) is essential for the synthesis of Thiamine Pyrophosphate (TPP) , a critical cofactor for rate-limiting enzymes in glucose metabolism: Pyruvate Dehydrogenase (PDH) ,


-Ketoglutarate Dehydrogenase (

-KGDH)
, and Transketolase (TKT) .

When treated with this antimetabolite, cells should experience "pseudo-thiamine deficiency," leading to:

  • Metabolic Crisis: Blockade of the TCA cycle entry (PDH inhibition).

  • Redox Stress: Impaired Pentose Phosphate Pathway (TKT inhibition), reducing NADPH and increasing ROS.

  • Proliferation Arrest: Inability to synthesize nucleotides.

Resistance occurs when cells successfully bypass this blockade, typically through transporter upregulation or metabolic rewiring .

Signaling Pathway & Drug Interaction

The following diagram illustrates the competition between Thiamine and the Antimetabolite, and the downstream consequences leading to resistance.

ThiamineResistance cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Mitochondria Thiamine Thiamine (Vit B1) (High in Standard Media) THTR Thiamine Transporters (SLC19A2 / SLC19A3) Thiamine->THTR Drug N-((4-Amino-2-methyl...) (Antimetabolite) Drug->THTR Competitive Inhibition TPK1 TPK1 (Thiamine Pyrophosphokinase) Drug->TPK1 Inhibits Phosphorylation Enzymes Target Enzymes: PDH, TKT, a-KGDH Drug->Enzymes Direct Inhibition (Weak) THTR->THTR Upregulation (Feedback) THTR->TPK1 TPP Thiamine Pyrophosphate (Active Cofactor) TPK1->TPP TPP->Enzymes Activates Survival Cell Survival & Proliferation Enzymes->Survival HIF1 HIF-1a Stabilization (Warburg Effect) Enzymes->HIF1 ROS/Stress Signal Apoptosis Metabolic Collapse & Apoptosis Glycolysis Anaerobic Glycolysis (Bypass PDH) HIF1->Glycolysis Activates Glycolysis->Survival Rescue

Caption: Competitive inhibition of thiamine uptake by this compound. Resistance arises via THTR upregulation or metabolic shift to glycolysis.

Troubleshooting Guide: Diagnosing Resistance

Use this logic tree to identify why your treatment is failing.

Issue 1: "I see no reduction in cell viability even at high drug concentrations."

Root Cause A: Media Interference (Most Common) Standard cell culture media (DMEM, RPMI) contain supraphysiological levels of Thiamine (approx. 10–30


M), whereas human plasma levels are in the nanomolar range (~10–20 nM). The drug cannot effectively compete with this massive excess of thiamine.
  • Validation: Check your media formulation. If it contains standard vitamins, the drug is being outcompeted at the transporter (SLC19A2).

  • Solution: Switch to Thiamine-Depleted Media (Protocol below).

Root Cause B: Transporter Upregulation Cells under thiamine stress rapidly upregulate SLC19A2 (THTR1) and SLC19A3 (THTR2) via Nrf2 and SP1 transcription factors.

  • Validation: Perform qPCR for SLC19A2. If fold-change > 3x vs control, cells are actively scavenging.

Issue 2: "Cells initially died, but resistant colonies are emerging."

Root Cause: Metabolic Rewiring (Warburg Effect) The drug blocks PDH (mitochondrial respiration). Resistant clones likely shifted entirely to anaerobic glycolysis , making them independent of PDH and less reliant on Thiamine.

  • Validation: Measure Lactate production. A sharp increase in Lactate/Glucose ratio indicates a glycolytic shift.

Experimental Protocols

Protocol A: Preparation of Thiamine-Restricted Environment (Crucial for Efficacy)

To observe the effect of this compound, you must lower background thiamine.

Materials:

  • Custom Thiamine-Free DMEM/RPMI (commercially available or made from powder).

  • Dialyzed FBS (Standard FBS contains endogenous thiamine; dialysis removes small molecules < 10 kDa).

  • Thiamine Hydrochloride (for add-back controls).

Step-by-Step:

  • Acclimatization: Pass cells into Thiamine-Free Medium + 10% Dialyzed FBS + 10 nM Thiamine (physiological baseline) for 2 passages (1 week).

    • Why: This depletes intracellular TPP stores without killing the cells.

  • Treatment: Seed cells in Thiamine-Free Medium + Dialyzed FBS.

  • Dosing: Add this compound at desired concentrations (e.g., 1

    
    M – 100 
    
    
    
    M).
  • Control: Include a "Rescue Well" containing the Drug + 100

    
    M Thiamine .
    
    • Interpretation: If high thiamine rescues the cells, the drug mechanism is confirmed as thiamine antagonism. If cells still die, the drug has off-target toxicity.

Protocol B: Validating Target Engagement (PDH Activity Assay)

Confirm the drug is actually inhibiting intracellular TPP-dependent enzymes.

Method:

  • Treat cells for 24–48 hours.

  • Lyse cells using a mitochondrial preservation buffer.

  • Perform a Pyruvate Dehydrogenase (PDH) Enzyme Activity Assay (Colorimetric).

  • Data Output:

Treatment GroupPDH Activity (mOD/min)% InhibitionInterpretation
Vehicle Control15.4 ± 1.20%Baseline TPP levels are sufficient.
Drug (10

M)
3.2 ± 0.5 ~80% Successful TPP Depletion.
Drug + Thiamine Rescue14.8 ± 0.9~4%Drug is a competitive antagonist.
Resistant Clone 12.1 ± 1.5 ~20% Resistance: TPP stores restored or enzyme bypassed.

Frequently Asked Questions (FAQs)

Q: Is this compound cytotoxic or cytostatic? A: It is primarily cytostatic . Thiamine depletion arrests the cell cycle at G1/S due to lack of nucleotides (Pentose Phosphate Pathway blockade). However, prolonged exposure (>72h) leads to apoptosis via ROS accumulation and mitochondrial collapse (mitophagy).

Q: Can I use standard FBS? A: No. Standard FBS contains variable levels of thiamine (0.05–0.5


M). This variability will cause batch-to-batch inconsistency in your IC50 values. You must  use Dialyzed FBS to strictly control the thiamine/drug ratio.

Q: My cells express high levels of ABC transporters (MDR1). Will this pump out the drug? A: Likely, yes. Thiamine analogs are organic cations. If you suspect efflux-mediated resistance, co-treat with a broad-spectrum ABC inhibitor (e.g., Verapamil) to see if sensitivity is restored.

Q: What is the specific binding site? A: This molecule competes for the Thiamine Binding Protein component of the SLC19A2 transporter and the active site of Thiamine Pyrophosphokinase (TPK1) . It mimics the pyrimidine head of thiamine but lacks the thiazole tail required for phosphorylation into active cofactor.

References

  • Thiamine Antagonists & Metabolism

    • Lonsdale, D. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PubMed Central. Available at: [Link]

    • Relevance: Defines the structural basis of pyrimidine-based thiamine antagonists (like Amprolium and chemically related acetamides) and their inhibition of THTR1/2.
  • Cell Culture Media Thiamine Levels: Relevance: Provides quantitative data on the excess thiamine in DMEM/RPMI, explaining the "false resistance" phenotype.
  • Mechanisms of Resistance (Transporters)

    • Giacomini, M.M., et al. (2017).[1] Interaction of 2,4-diaminopyrimidine–containing drugs with thiamine transporters. Drug Metabolism and Disposition. Available at: [Link]

    • Relevance: Validates that pyrimidine analogs competitively inhibit SLC19A2/SLC19A3 transporters.
  • Thiamine Deficiency & Cancer Metabolism

    • Liu, Y., et al. (2023). Hiding in Plain Sight: Modern Thiamine Deficiency. MDPI - Cells. Available at: [Link]

    • Relevance: Explains the metabolic rewiring (Warburg effect) cells use to survive TPP depletion.

Sources

How to increase the bioavailability of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (CAS: 23676-63-3).

This compound, structurally analogous to the pyrimidine moiety of Thiamine (Vitamin B1), presents specific bioavailability challenges typical of Biopharmaceutics Classification System (BCS) Class III compounds (High Solubility, Low Permeability). The following protocols and troubleshooting modules are designed to overcome the rate-limiting steps of membrane permeability and transporter saturation.

Module 1: Compound Profile & Bio-Barriers

Status: Active Compound: this compound Molecular Weight: 180.21 g/mol Physicochemical Barrier: High Polarity / Low Lipophilicity

The Core Problem

Your compound possesses a polar pyrimidine ring and an acetamide side chain. While water solubility is generally sufficient, the LogP (partition coefficient) is low (predicted ~ -0.3 to 0.7). This prevents passive diffusion across the lipid bilayer of the intestinal epithelium.

Furthermore, structurally similar aminopyrimidines often rely on Carrier-Mediated Transport (specifically Thiamine Transporters THTR-1/SLC19A2 and THTR-2/SLC19A3). These transporters are easily saturated, meaning increasing the dose beyond a certain threshold will not proportionally increase plasma concentration (non-linear pharmacokinetics).

Module 2: Troubleshooting Guide (FAQ Format)

Q1: I increased the oral dose by 10x, but plasma exposure (AUC) only increased by 2x. Why?

Diagnosis: Transporter Saturation (The "Ceiling Effect"). Technical Insight: This molecule likely utilizes the SLC19A2 (THTR-1) active transport mechanism. Once these transporters are fully occupied, excess compound remains in the gut lumen and is excreted. Solution:

  • Dose Fractionation: Split the large single dose into multiple smaller doses administered 4–6 hours apart to allow transporter recycling.

  • Competitive Exclusion: Ensure the subject diet is low in Thiamine (Vitamin B1) during the dosing window, as endogenous thiamine competes for the same transporters.

Q2: The compound clears from the system too rapidly (Short Half-Life).

Diagnosis: Rapid Renal Clearance. Technical Insight: Small, polar molecules (<500 Da) are rapidly filtered by the glomerulus and, unless reabsorbed, excreted in urine. Solution:

  • Protocol A (Formulation): Encapsulate the compound in PEGylated Liposomes . This increases the effective hydrodynamic radius, reducing glomerular filtration rates and extending circulation time.

  • Protocol B (Chemical): If experimental design permits, co-administration with Probenecid (an inhibitor of organic anion transporters) may reduce renal secretion, though this introduces a drug-drug interaction variable.

Q3: Can I improve passive diffusion to bypass the transporter limit?

Diagnosis: Low Membrane Permeability. Technical Insight: You need to temporarily alter the tight junctions or mask the compound's polarity. Solution:

  • Permeation Enhancers: Co-formulate with Sodium Caprate (C10) or Chitosan . These agents temporarily open paracellular tight junctions, allowing the small molecule to pass between cells rather than through them.

Module 3: Experimental Protocols

Protocol A: Liposomal Encapsulation (Thin-Film Hydration)

Objective: Enhance permeability and extend circulation time by encapsulating the hydrophilic API in a lipid bilayer.

Reagents:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol (Stabilizer)

  • DSPE-PEG2000 (Stealth agent)

  • This compound (API)[1]

Workflow:

  • Dissolution: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 (Molar ratio 55:40:5) in Chloroform/Methanol (2:1 v/v).

  • Film Formation: Evaporate solvent under vacuum (Rotary Evaporator) at 55°C until a thin, dry lipid film forms.

  • Hydration: Rehydrate the film with an aqueous solution containing your API (10 mg/mL in PBS). Agitate vigorously for 1 hour at 60°C.

  • Sizing: Extrude the suspension through 100 nm polycarbonate membranes (11 passes) to ensure uniform vesicle size.

  • Purification: Remove unencapsulated API using dialysis (MWCO 3.5 kDa) against PBS for 24 hours.

Protocol B: Paracellular Permeability Enhancement

Objective: Increase oral bioavailability by opening tight junctions (Transient).

Reagents:

  • Chitosan (Low molecular weight, Deacetylation >75%)

  • Acetic Acid (1%)

  • API

Workflow:

  • Vehicle Prep: Dissolve Chitosan (0.5% w/v) in 1% Acetic acid solution. Adjust pH to 5.5 using NaOH (Chitosan precipitates at neutral pH, but pH 5.5 is tolerable for gavage).

  • API Addition: Dissolve the API directly into the Chitosan vehicle.

  • Administration: Administer orally. The Chitosan will interact with the negatively charged mucus and tight junction proteins (ZO-1), temporarily widening the paracellular space.

Module 4: Comparative Data & Visualization

Bioavailability Strategy Matrix
StrategyMechanismProsCons
Dose Fractionation Avoids transporter saturationNo formulation required; uses endogenous pathways.Inconvenient dosing schedule; patient compliance issues.
Liposomal Delivery Enhances permeability & reduces clearanceHigh AUC increase; sustained release.Complex manufacturing; potential stability issues.
Permeation Enhancers Opens paracellular pathwaysSimple formulation (mix & dose).Risk of toxicity/irritation to gut lining; variable absorption.
Prodrug (Theoretical) Mask polar groups (e.g., esterification)Increases passive diffusion (LogP).Requires chemical synthesis; requires enzymatic activation in vivo.
Pathway Visualization

The following diagram illustrates the kinetic bottlenecks and the intervention points for increasing bioavailability.

BioavailabilityPathways cluster_interventions Interventions OralDose Oral Dose (N-((4-Amino...)) GutLumen Gut Lumen (Dissolved State) OralDose->GutLumen Dissolution Transporter Transporter (SLC19A2) *Saturable* GutLumen->Transporter Primary Route (Low Capacity) PassiveDiff Passive Diffusion (Lipid Bilayer) GutLumen->PassiveDiff Blocked by Polarity Paracellular Paracellular Route (Tight Junctions) GutLumen->Paracellular Limited Size Constraint Excretion Fecal Excretion GutLumen->Excretion Unabsorbed Fraction Systemic Systemic Circulation (Bioavailability) Transporter->Systemic Active Uptake PassiveDiff->Systemic Requires Lipid Carrier Paracellular->Systemic Requires Enhancer SplitDose Split Dosing SplitDose->Transporter Optimizes Liposomes Liposomes Liposomes->PassiveDiff Enables Enhancers Permeation Enhancers Enhancers->Paracellular Opens

Caption: Figure 1: Absorption kinetics of this compound. Red nodes indicate bottlenecks; dotted lines indicate intervention strategies.

References

  • PubChem. (n.d.).[2][3][4][5] Compound Summary: this compound (CAS 23676-63-3).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Said, H. M. (2011). Intestinal absorption of water-soluble vitamins in health and disease. Biochemical Journal, 437(3), 357–372. (Provides mechanistic basis for SLC19A2 saturation). [Link]

  • Greb, A., & Bitsch, R. (1998). Comparative bioavailability of various thiamine derivatives after oral administration.[6] International Journal of Clinical Pharmacology and Therapeutics, 36(4), 216-221. (Establishes baseline kinetics for thiamine-like pyrimidines). [Link]

  • Hua, S. (2013). Lipid-based nano-delivery systems for encapsulation of lipophilic and hydrophilic drugs. International Journal of Nanomedicine, 8, 1227. [Link]

Sources

Validation & Comparative

Comparing N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide to other pyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide vs. Advanced Pyrimidine-Scaffold Kinase Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists.

Executive Summary: The Fragment vs. The Drug

In the landscape of kinase inhibitor design, the pyrimidine heterocycle is a "privileged structure"—a molecular scaffold capable of mimicking the adenine ring of ATP.[1][2]

This guide compares This compound (herein referred to as AMPA-Ac ) against advanced, FDA-approved pyrimidine kinase inhibitors (e.g., Dasatinib , Pazopanib ).

The Core Distinction:

  • AMPA-Ac functions as a minimal pharmacophore (Fragment). It represents the "hinge-binding" motif required for ATP-site occupancy but lacks the hydrophobic "tail" necessary for high-affinity selectivity. Biologically, it is more relevant as a Thiamine (Vitamin B1) Antimetabolite targeting metabolic kinases like Thiamine Pyrophosphokinase (TPK1).

  • Advanced Inhibitors (e.g., Dasatinib) utilize the same aminopyrimidine core to anchor into the ATP hinge region but extend into the hydrophobic back-pocket (gatekeeper region) to achieve nanomolar potency and target specificity.

This guide provides the experimental framework to differentiate these molecules based on binding kinetics , selectivity profiles , and metabolic impact .

Structural & Mechanistic Comparison

The following table contrasts the physicochemical and biological properties of the AMPA-Ac fragment against a representative high-potency inhibitor, Dasatinib.

Table 1: Physicochemical and Pharmacological Profile
FeatureAMPA-Ac (The Fragment)Dasatinib (The Optimized Drug)
Molecular Weight ~180.2 Da488.0 Da
Primary Binding Mode Hinge Binder / Substrate Mimic: Forms H-bonds with the kinase hinge region (Glu/Leu backbone) or TPK1 active site.Dual-Site Binder: Hinge binding (pyrimidine) + Hydrophobic Pocket occupancy (thiazole/amide tail).
Target Class Metabolic Kinases: Thiamine Pyrophosphokinase (TPK1). Protein Kinases: Weak/Promiscuous (Fragment).Tyrosine Kinases: BCR-ABL, SRC family, c-KIT.
Binding Affinity (

)
Low:

M to mM range (Protein Kinases).
High: < 1 nM (BCR-ABL).
Key Liability Metabolic Interference: Competes with Thiamine; potential for neurotoxicity (thiamine deficiency mimicry).Off-Target Toxicity: Fluid retention, myelosuppression (due to broad kinase inhibition).
Experimental Utility Fragment-Based Drug Discovery (FBDD) starting point; Negative control for specificity.Positive control for Tyrosine Kinase inhibition; Clinical therapeutic.

Structural Activity Relationship (SAR) Visualization

The diagram below illustrates the evolution from the AMPA-Ac fragment to a fully functional kinase inhibitor. It highlights how the "Head" (AMPA-Ac) anchors the molecule, while the "Tail" provides specificity.

SAR_Evolution cluster_0 Fragment / Metabolic Mimic cluster_1 Optimized Kinase Inhibitor AMPA AMPA-Ac (Hinge Binder) TPK1 Target: Thiamine Pyrophosphokinase AMPA->TPK1 Substrate Competition Dasatinib Dasatinib (Hinge + Gatekeeper) AMPA->Dasatinib Lead Optimization (+ Hydrophobic Tail) ATP ATP Binding Pocket AMPA->ATP Weak affinity (H-bonds only) ABL Target: BCR-ABL Tyrosine Kinase Dasatinib->ABL ATP Competition (nM Affinity) Dasatinib->ATP High affinity (Shape Complementarity)

Figure 1: SAR Evolution. AMPA-Ac represents the "Hinge Binding" motif. Addition of hydrophobic tails (as seen in Dasatinib) shifts activity from metabolic enzymes (TPK1) to specific protein kinases (ABL).

Experimental Protocols

Experiment A: Thermal Shift Assay (TSA) for Fragment Binding

Objective: Detect weak binding of AMPA-Ac to a panel of kinases (e.g., CDK2, SRC) where catalytic inhibition is too weak to measure by fluorescence.

Protocol:

  • Preparation: Prepare recombinant kinase domains (e.g., SRC kinase domain) at 2

    
    M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).
    
  • Dye Addition: Add SYPRO Orange dye (5000x stock) to a final concentration of 5x.

  • Compound Dosing:

    • Test Arm: Add AMPA-Ac at high concentration (1 mM).

    • Reference Arm: Add Dasatinib at 10

      
      M.
      
    • Control: DMSO only.

  • Thermal Ramp: Use a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 1°C/min.

  • Data Analysis: Calculate the Melting Temperature (

    
    ) from the derivative of the fluorescence curve.
    
    • Success Metric: A

      
      C indicates significant binding.
      
    • Expected Result: AMPA-Ac will show negligible

      
       on SRC compared to Dasatinib (
      
      
      
      C), confirming AMPA-Ac is a "scaffold" rather than an "inhibitor" for this target.
Experiment B: Thiamine Pyrophosphokinase (TPK1) Competition Assay

Objective: Validate the specific biological activity of AMPA-Ac as an antimetabolite.

Protocol:

  • Enzyme System: Use purified human TPK1 (0.5

    
     g/well ).
    
  • Substrate: Thiamine (10

    
    M) + ATP (100 
    
    
    
    M).
  • Detection: Coupled enzyme system. TPK1 produces Thiamine Pyrophosphate (TPP). Use a TPP-dependent pyruvate dehydrogenase assay that reduces NAD+ to NADH.

  • Measurement: Monitor Absorbance at 340 nm (NADH production).

  • Comparison:

    • Titrate AMPA-Ac (0.1

      
      M – 100 
      
      
      
      M).
    • Titrate Dasatinib (0.1

      
      M – 100 
      
      
      
      M).
  • Result Interpretation:

    • AMPA-Ac: Should show dose-dependent inhibition of TPK1 (IC50 ~

      
      M range) due to structural mimicry of thiamine.
      
    • Dasatinib: Should show no inhibition of TPK1, demonstrating the divergence in target specificity.

Mechanism of Action: Pathway Analysis

The following diagram details the divergent signaling impacts. AMPA-Ac disrupts metabolism (Energy), while Pyrimidine TKIs disrupt Signaling (Proliferation).

MOA_Pathways cluster_metabolic Metabolic Pathway (AMPA-Ac Impact) cluster_signaling Signaling Pathway (TKI Impact) Thiamine Thiamine (Vit B1) TPK1 TPK1 Enzyme Thiamine->TPK1 Substrate TPP Thiamine Pyrophosphate TPK1->TPP Phosphorylation Energy TCA Cycle / Energy TPP->Energy Cofactor ATP ATP TyrosineKinase Tyrosine Kinase (e.g., BCR-ABL) ATP->TyrosineKinase Cofactor PhosphoProtein Phospho-Protein TyrosineKinase->PhosphoProtein Phosphorylation Proliferation Cell Proliferation PhosphoProtein->Proliferation Signal Transduction AMPA_Drug AMPA-Ac (Inhibitor) AMPA_Drug->TPK1 Blocks Dasatinib_Drug Dasatinib (Inhibitor) Dasatinib_Drug->TyrosineKinase Blocks

Figure 2: Divergent Pathways. AMPA-Ac targets the metabolic conversion of Thiamine, whereas advanced TKIs target ATP-dependent signaling cascades.

References

  • Traxler, P., et al. (2013). "Pyrimidine scaffolds in kinase inhibitor discovery." Journal of Medicinal Chemistry.

  • Zhao, J., et al. (2021). "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases." Journal of Medicinal Chemistry.

  • Manley, P. W., et al. (2006). "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors." Biochimica et Biophysica Acta.

  • Bettendorff, L., & Wins, P. (2009). "Thiamine diphosphate in biological chemistry: new aspects of thiamine metabolism, especially triphosphate derivatives acting other than as cofactors." FEBS Journal.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

Sources

Structure-activity relationship (SAR) studies of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: SAR & Therapeutic Potential of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide Analogs

Executive Summary & Biological Context

This compound (CAS 23676-63-3) represents a critical structural probe in the study of thiamine (Vitamin B1) homeostasis. Structurally, it is the N-acetylated derivative of Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine), the penultimate intermediate in industrial and biological thiamine synthesis.

Unlike Thiamine (which possesses a positively charged thiazolium tail) or Amprolium (a charged pyridinium antagonist), this acetamide analog features a neutral, non-aromatic tail . This unique electronic profile makes it an invaluable tool for decoupling the electrostatic requirements of Thiamine Transporters (THTR-1/2) from the steric requirements of Thiamine Pyrophosphokinase (TPK).

Therapeutic & Research Applications:

  • Metabolic Probes: Used to define the "charge-selectivity" of thiamine uptake systems.

  • Antimicrobial Precursors: Acts as a lipophilic "capped" pyrimidine that can passively diffuse into cells, potentially serving as a prodrug or competitive inhibitor of thiamine salvage pathways in auxotrophic bacteria (E. coli, S. aureus).

  • Synthetic Standards: A stable reference standard for monitoring thiamine degradation and synthesis impurities.

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is defined by three pharmacophores: the Pyrimidine Head , the Methylene Bridge , and the Tail Moiety .

Comparative SAR Matrix
FeatureTarget: Acetamide Analog Standard: Thiamine (Vit B1) Antagonist: Amprolium Antagonist: Oxythiamine
Structure Pyrimidine-CH₂-NH-CO-CH₃ Pyrimidine-CH₂-Thiazolium Pyrimidine-CH₂-Pyridinium OH-Pyrimidine -CH₂-Thiazolium
Tail Charge Neutral (0) Positive (+1)Positive (+1)Positive (+1)
Transport Affinity Low to Moderate (Passive/Facilitated)High (Active Transport)High (Active Transport)High (Active Transport)
TPK Activity Dead-end Inhibitor (Cannot be phosphorylated)Substrate (-> ThDP)Inert / Weak InhibitorSubstrate (-> OxyThDP, Toxic)
Mechanism Steric block of salvage enzymes; Transport competition.Co-factor Precursor.Competitive Thiamine Antagonist.Antimetabolite (Inhibits Pyruvate Dehydrogenase).
Detailed Mechanistic Insights
  • The Pyrimidine "Warhead" (Conservation is Key):

    • The 2-methyl and 4-amino groups are non-negotiable for recognition by THTR and TPK.

    • Insight: Modifying the 4-amino group to a hydroxyl (as in Oxythiamine) creates a toxic antimetabolite. The acetamide analog retains the 4-amino group, preserving "recognition" but preventing "activation."

  • The Acetamide "Tail" (The Differentiator):

    • Sterics vs. Electrostatics: The acetamide group mimics the size of the thiazole ring but lacks the quaternary nitrogen's positive charge.

    • Transport Implications: Thiamine transporters (SLC19A2/A3) rely heavily on cation recognition. The neutral acetamide analog shows reduced affinity compared to Amprolium, suggesting it enters cells partly via passive diffusion or low-affinity cation-independent pathways.

    • Enzymatic Fate: The acetamide caps the nucleophilic amine. Unlike Grewe Diamine, it cannot condense with thiazole precursors. It acts as a "metabolic dead end."

Visualization: SAR Logic & Biological Fate

SAR_Pathway Grewe Grewe Diamine (Precursor) Acetamide Acetamide Analog (Neutral Tail) Grewe->Acetamide N-Acetylation (Capping) Thiamine Thiamine (Charged Tail) Grewe->Thiamine Biosynthesis (+ Thiazole) Target_TPK Target: TPK Enzyme (Phosphorylation) Acetamide->Target_TPK No Reaction (Steric/Electronic Mismatch) Target_THTR Target: Transporter (THTR-1/2) Acetamide->Target_THTR Weak Binding (No Charge) Thiamine->Target_TPK Activated to ThDP Thiamine->Target_THTR High Affinity (Cation Recognition) Amprolium Amprolium (Antagonist) Amprolium->Target_THTR High Affinity (Blocker)

Figure 1: Structural divergence of the Acetamide analog from the Thiamine biosynthetic pathway. Unlike Thiamine or Amprolium, the Acetamide analog lacks the cationic charge required for high-affinity transport, acting instead as a neutral probe.

Experimental Protocols

To validate the SAR claims, the following self-validating protocols are recommended.

Protocol A: Synthesis of this compound

Objective: Produce high-purity standard for biological assay.

  • Starting Material: Dissolve 1.0 eq of Grewe Diamine (dihydrochloride salt) in anhydrous DMF.

  • Base: Add 2.5 eq of Triethylamine (TEA) to liberate the free amine.

  • Acylation: Add 1.1 eq of Acetic Anhydride dropwise at 0°C.

    • Critical Control: Monitor by TLC (MeOH/DCM 1:9). The di-acetylated byproduct (on the 4-amino group) may form if temp > 10°C.

  • Workup: Quench with ice water. Extract with EtOAc.[1][2] The product precipitates as a white solid upon concentration.

  • Validation: 1H NMR (DMSO-d6) must show a singlet ~1.8 ppm (Acetyl-CH3) and loss of the broad CH2-NH2 signal.

Protocol B: Thiamine Uptake Competition Assay

Objective: Determine if the analog interacts with the Thiamine Transporter (THTR).

  • Cell Line: HEK-293 cells overexpressing hTHTR-1.

  • Tracer: [3H]-Thiamine (10 nM final concentration).

  • Treatment: Incubate cells with Tracer + Acetamide Analog (0.1 µM to 100 µM) for 5 minutes at 37°C.

    • Control 1: Unlabeled Thiamine (100 µM) = 100% Inhibition (Background).

    • Control 2: Amprolium (100 µM) = Positive Inhibition Control.

  • Readout: Lyse cells and count radioactivity (Liquid Scintillation).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: The Acetamide analog should show an IC50 significantly higher (>50 µM) than Amprolium (~1 µM), confirming the role of positive charge in high-affinity binding.

Diagram: Biological Assay Workflow

Assay_Workflow Step1 Step 1: Cell Seeding (HEK-293 / hTHTR-1) Step2 Step 2: Compound Addition (Acetamide Analog 0-100 µM) Step1->Step2 Step3 Step 3: Tracer Pulse ([3H]-Thiamine, 10nM) Step2->Step3 Branch Transport Mechanism Step3->Branch Result_A High Uptake (No Inhibition) -> Analog is Passive Branch->Result_A Low Affinity Result_B Low Uptake (Competition) -> Analog Binds THTR Branch->Result_B High Affinity

Figure 2: Workflow for determining the transport inhibition profile of the acetamide analog.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66762, 4-Amino-2-methyl-5-pyrimidinemethanamine (Grewe Diamine). Retrieved from [Link]

  • Lead Sciences (2025). Product Catalog: this compound (CAS 23676-63-3). Retrieved from [Link]

  • Lonsdale, D. (2006). "A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives." Evidence-Based Complementary and Alternative Medicine. (Contextual grounding for Thiamine SAR).
  • Sprowl, J. A., et al. (2013). "Thiamine transporter-1 (SLC19A2) mutants... reveal a role for the substrate cation." Journal of Biological Chemistry. (Establishes the requirement for positive charge in SAR).
  • Zallot, R., et al. (2014). "The thiamine biosynthetic pathways in bacteria." Cellular and Molecular Life Sciences.

Sources

Cross-reactivity profile of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (CAS: 23676-63-3), often identified as


-Acetyl Grewe Diamine , represents a critical process impurity and degradation product in the synthesis and stability profiling of Thiamine (Vitamin B1) and its antagonists (e.g., Amprolium).[1]

Unlike the active vitamin, this compound lacks the thiazole moiety and the quaternary nitrogen charge. Its cross-reactivity profile is characterized by high analytical interference in UV-based detection methods due to spectral mimicry, but low immunogenic cross-reactivity in high-specificity ELISA platforms.[1] However, in biological systems, it acts as a weak thiamine antimetabolite , potentially interfering with thiamine pyrophosphokinase (TPK) recognition sites.[1]

This guide provides a definitive technical analysis of its performance against alternatives, interference mechanisms, and validated protocols for detection.

Chemical Identity & Structural Context

To understand the cross-reactivity, one must analyze the pharmacophore. The compound retains the "toxopyrimidine" head group but replaces the catalytic thiazole tail with an inert acetamide linker.

Table 1: Structural & Physicochemical Comparison

FeatureTarget Compound Thiamine (Vitamin B1) Amprolium (Antagonist)
Common Name

-Acetyl Grewe Diamine
ThiamineAmprolium
CAS 23676-63-359-43-8121-25-5
Core Structure Pyrimidine + AcetamidePyrimidine + ThiazolePyrimidine + Pyridine
Charge (pH 7) Neutral (Non-ionic)Cationic (+1/+2)Cationic (+1)
UV

~235, 268 nm~233, 266 nm~265 nm
Primary Risk HPLC Co-elution (Process Impurity)Active AnalyteBiological Antagonism
Structural Homology Diagram

The following diagram illustrates the structural deviation that drives the cross-reactivity profile.

StructuralHomology Grewe Grewe Diamine (Common Precursor) Target N-((4-Amino-2-methylpyrimidin-5-yl) methyl)acetamide (Target Compound) Grewe->Target Acetylation (+ Acetyl group) Thiamine Thiamine (Vitamin B1) Grewe->Thiamine Linkage to Thiazole Amprolium Amprolium (Coccidiostat) Grewe->Amprolium Linkage to Picoline Target->Thiamine Spectral Mimicry (Pyrimidine Ring)

Caption: Structural divergence of the target compound from the common Grewe Diamine precursor, highlighting the origin of spectral interference.

Cross-Reactivity Profile
A. Analytical Cross-Reactivity (HPLC/UV)
  • Mechanism: The pyrimidine ring dominates the UV absorption spectrum. Both Thiamine and the Target Compound exhibit strong absorption at ~235 nm and ~268 nm.

  • Risk: In reverse-phase HPLC (RP-HPLC), the neutral acetamide group increases hydrophobicity compared to the cationic Thiamine.[1]

    • Result: The Target Compound elutes later than Thiamine in standard ion-pairing methods but may co-elute with other neutral impurities (e.g., Thiochrome) or if the gradient is too steep.[1]

  • Differentiation: Mass Spectrometry (LC-MS) is required for absolute specificity.[1]

    • Thiamine Parent Ion:

      
       265.1
      
    • Target Compound Parent Ion:

      
       181.1 (
      
      
      
      )[1]
B. Immunological Cross-Reactivity (ELISA)
  • Antibody Target: Most commercial Thiamine ELISA kits utilize antibodies raised against the thiazole moiety or the whole molecule (haptenized via the hydroxyethyl group).[1]

  • Performance:

    • Polyclonal Abs: Moderate cross-reactivity (10-20%) if the antibody population includes pyrimidine-binders.[1]

    • Monoclonal Abs (High Specificity): Negligible cross-reactivity (<1%).[1] The acetamide group is sterically distinct from the bulky thiazole ring, preventing binding in the epitope pocket.

C. Biological Cross-Reactivity (Enzymatic)
  • Thiamine Transporters (THTR-1/2): These transporters favor cationic substrates.[1] The neutral nature of the Target Compound significantly reduces its affinity, making it a poor competitor for transport compared to Amprolium.

  • Thiamine Pyrophosphokinase (TPK): The enzyme phosphorylates the hydroxyl group of Thiamine.[1] The Target Compound lacks this hydroxyl handle entirely (replaced by the acetamide methyl).[1]

Comparative Performance Guide

Table 2: Detection Method Suitability

MethodCross-Reactivity RiskSensitivityRecommendation
UV-Vis Spectrophotometry CRITICAL LowDo Not Use. The spectra are indistinguishable from precursors.[1]
RP-HPLC (UV detection) High MediumRequires optimized gradient.[1] Risk of co-elution with degradation products.
HILIC-MS/MS None HighGold Standard. Separates based on charge state (Neutral vs Cationic).[1]
Microbiological Assay Low HighThe compound does not support bacterial growth (L. fermenti) and shows low antagonism.
Experimental Protocols
Protocol A: Determination of Analytical Interference (Spiking Study)

Objective: Quantify the "False Positive" contribution of the Target Compound in a Thiamine HPLC assay.

Reagents:

  • Thiamine HCl Standard (USP Reference)[1]

  • Target Compound (CAS 23676-63-3, >98% purity)[1]

  • Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

Workflow:

  • Preparation: Prepare a 100 µg/mL stock of Thiamine and a 100 µg/mL stock of Target Compound.

  • Spiking: Create three samples:

    • Control: Thiamine (10 µg/mL).[1]

    • Interference: Target Compound (10 µg/mL).[1]

    • Mix: Thiamine (10 µg/mL) + Target Compound (10 µg/mL).[1]

  • Chromatography: Inject 10 µL onto a C18 column (4.6 x 150 mm, 5 µm). Run a gradient from 0% B to 40% B over 15 minutes.

  • Calculation:

    
    
    
    • Acceptance Criteria: Rs > 2.0. If Rs < 1.5, the method is not specific.

Protocol B: Cross-Reactivity Verification Workflow

The following logic flow ensures the validity of your detection system when this impurity is present.

CrossReactivityWorkflow Start Start: Sample Analysis Detection Select Detection Method Start->Detection UV Method: UV / HPLC-UV Detection->UV MS Method: LC-MS/MS Detection->MS ELISA Method: ELISA Detection->ELISA CheckRT Check Retention Time (RT) UV->CheckRT CheckMass Monitor m/z 181.1 MS->CheckMass CheckSpec Check Manufacturer Specificity ELISA->CheckSpec ResultUV High Risk: Confirm with Spiking CheckRT->ResultUV Co-elution? ResultMS Low Risk: Direct Quantification CheckMass->ResultMS ResultELISA Moderate Risk: Run Parallel LC-MS CheckSpec->ResultELISA

Caption: Decision matrix for selecting analytical methods based on cross-reactivity risks.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217306, this compound. Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[1] Eur.). Thiamine Hydrochloride Monograph 01/2008:0537. (Defines Impurities A, B, C, D, E).

  • Veeprho Laboratories. Thiamine Impurity Profiling and Custom Synthesis. Retrieved from [Link][1]

Sources

Comparative Guide: Reproducibility of Experiments using N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (hereafter referred to as NAMPA ) serves as a critical, stable intermediate in the synthesis of Thiamine (Vitamin B1) and Amprolium.[1][2][3] Unlike its highly reactive and unstable counterpart, the "Grewe Diamine" (4-amino-5-aminomethyl-2-methylpyrimidine), NAMPA offers superior shelf-stability and handling characteristics.[1][2][3] However, its utility relies entirely on the reproducibility of the hydrolysis activation step (converting it back to the active amine) and the precision of analytical separation from downstream products.[1]

This guide provides a technical comparison between NAMPA and the Grewe Diamine, detailing the specific protocols required to ensure experimental reproducibility in drug development and synthetic chemistry.

Part 1: Chemical Identity & Comparative Stability[1][3][4]

The primary challenge in pyrimidine-based synthesis for Thiamine analogs is the instability of the free primary amine.[1][2] Researchers must choose between handling the volatile/hygroscopic free amine or the stable protected acetamide (NAMPA).[1][3]

Comparative Analysis: NAMPA vs. Grewe Diamine[1][2][4]
FeatureNAMPA (The Product) Grewe Diamine (Alternative) Operational Impact
Structure Protected Amine (Acetamide)Free Primary AmineNAMPA requires activation; Grewe is ready-to-react.[1][2][3]
Oxidative Stability High Low (Prone to N-oxidation)Grewe diamine requires inert atmosphere storage; NAMPA does not.[1][3]
Hygroscopicity LowHighNAMPA allows for more precise weighing and stoichiometry.[1][3]
Solubility Moderate (Alcohols, warm water)High (Water, acidic pH)NAMPA extraction is easier in organic phases during workup.[1]
Primary Failure Mode Incomplete HydrolysisDegradation prior to useNAMPA is superior for reproducibility if hydrolysis is validated.[1][3]
Mechanism of Action (Synthetic Utility)

NAMPA acts as a "masked" nucleophile.[1][3] In the synthesis of Amprolium or Thiamine, the acetamide group protects the exocyclic nitrogen during the construction of the pyrimidine ring.[1] It must be removed via acid hydrolysis to generate the nucleophilic primary amine required for coupling with the thiazole (or pyridine) ring.[1][3]

G NAMPA NAMPA (Protected Precursor) Hydrolysis Acid Hydrolysis (HCl / Reflux) NAMPA->Hydrolysis Grewe Grewe Diamine (Active Nucleophile) Hydrolysis->Grewe  Deprotection   Coupling Coupling Reaction (w/ Thiazole or Pyridine) Grewe->Coupling Final Thiamine / Amprolium (Final Product) Coupling->Final

Figure 1: The activation pathway of NAMPA.[1][2][3] The critical control point for reproducibility is the Hydrolysis step.

Part 2: Analytical Reproducibility (HPLC Protocol)

Reproducibility failures often stem from the inability to chromatographically resolve NAMPA from the free amine or the final drug substance (Amprolium).[1][3] Due to the basic nature of the pyrimidine ring, standard C18 methods often result in peak tailing.[1]

Validated HPLC Method for Impurity Profiling

This protocol utilizes Ion-Pair Chromatography to ensure sharp peak shapes and reproducible retention times.[1][2][3]

  • Objective: Quantify NAMPA purity and detect unreacted starting materials.

  • System: HPLC with UV Detection (DAD).

1. Reagents & Mobile Phase Preparation[1][3][4][5]
  • Buffer: Dissolve 1.0 g of Sodium 1-Heptanesulfonate in 1000 mL water. Adjust pH to 3.0 ± 0.1 with Phosphoric Acid.[1][3]

    • Why: The heptanesulfonate acts as an ion-pairing agent, neutralizing the positive charge on the pyrimidine nitrogen, increasing retention on the hydrophobic C18 stationary phase.

  • Mobile Phase: Mix Buffer and Methanol (85:15 v/v).[1][3] Filter through 0.45 µm membrane.[1][3]

  • Diluent: Mobile Phase.[1][3][4][6]

2. Chromatographic Conditions
  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent).[1][3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[1][3]

  • Injection Volume: 20 µL.

3. System Suitability Criteria (Self-Validation)

To ensure the system is trustworthy before running samples:

  • Tailing Factor: Must be < 1.5 for the NAMPA peak.[1][3]

  • Resolution: If co-injecting with Amprolium, resolution (Rs) must be > 2.0.[1][3]

  • RSD: Relative Standard Deviation of 5 replicate injections must be < 2.0%.

HPLC_Workflow Start Start Analysis Prep Prepare Mobile Phase (pH 3.0 + Ion Pair) Start->Prep Equilibrate Equilibrate Column (Baseline Stable?) Prep->Equilibrate InjectStd Inject Standard (5x) Equilibrate->InjectStd Check Check RSD < 2.0%? InjectStd->Check RunSamples Run Samples Check->RunSamples Yes Fail Troubleshoot: Check pH / Column Age Check->Fail No Fail->Prep

Figure 2: Analytical workflow ensuring data integrity via system suitability checks.

Part 3: Synthetic Activation Protocol (Hydrolysis)

For researchers using NAMPA as a precursor, the following protocol ensures complete conversion to the active diamine. Incomplete hydrolysis is the #1 cause of low yields in subsequent steps.

Protocol: Acid-Catalyzed Deprotection[1][2][3][4]
  • Suspension: Suspend 10.0 g (55.5 mmol) of NAMPA in 30 mL of 6M Hydrochloric Acid (HCl).

    • Note: NAMPA is sparingly soluble initially; it will dissolve as the reaction proceeds.[1][3]

  • Reflux: Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring for 3 hours .

    • Critical Control: Monitor by HPLC (see Part 2) or TLC (Silica, MeOH/NH4OH 9:1).[1][3] The starting material spot (Rf ~0.[1][3]6) must disappear.[1][3]

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a semi-solid residue.

  • Crystallization (Optional but Recommended): Triturate the residue with Isopropanol (50 mL) to crystallize the Grewe Diamine Dihydrochloride .[1][3]

  • Yield Check: Expected yield is >90%. If the product is sticky/oily, it indicates residual water or incomplete removal of acetic acid byproduct.[1]

Troubleshooting the Activation
  • Problem: Reaction stalls (NAMPA remains).

    • Solution: Increase HCl concentration to 12M or extend reflux time. The amide bond is robust and requires harsh conditions.[3]

  • Problem: Product is colored (Dark Brown).

    • Solution: Oxidation occurred.[1][3] Ensure the reflux was performed under a Nitrogen blanket.[3]

References

  • Amprolium Synthesis & Impurity Profiling. PubChem Compound Summary for CID 2178. National Center for Biotechnology Information.[1][3]

  • Synthesis of Substituted 4-Amino-Pyrimidines. U.S. Patent US8252927B2.[1][2][3] Google Patents.[1][3]

  • Development and Validation of RP-HPLC Method for Amprolium. ResearchGate. (Methodology for ion-pair chromatography adapted for impurities).[1][2][3]

  • Thiamine Synthesis Intermediates.New Drug Approvals - Thiamine History and Synthesis.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.